4-Bromo-3-fluorobenzene-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSHEADNOHWIMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382506 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-86-3 | |
| Record name | 4-bromo-3-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-3-fluorobenzene-1,2-diamine synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of 4-Bromo-3-fluorobenzene-1,2-diamine For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2][3][4] Due to the absence of a direct, published synthetic protocol, this document outlines a proposed, chemically sound two-step synthesis beginning from commercially available 4-bromo-3-fluoroaniline. The guide includes detailed, plausible experimental procedures for each synthetic step, a summary of the compound's known and predicted properties in a structured format, and a visual representation of the synthetic workflow. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
This compound is an aromatic diamine containing bromine and fluorine substituents. This unique combination of functional groups makes it a highly versatile building block in the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds, highlighting its importance in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4] This guide details a proposed synthetic route and summarizes the key physicochemical properties of this compound.
Physicochemical Properties
A summary of the known and calculated properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 886762-86-3 | |
| Molecular Formula | C₆H₆BrFN₂ | |
| Molecular Weight | 205.03 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water; soluble in organic solvents (predicted). | [3] |
| InChI | InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
| InChIKey | ZTSHEADNOHWIMO-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C(=C1N)N)F)Br |
Proposed Synthesis
A plausible two-step synthesis for this compound is proposed, starting from 4-bromo-3-fluoroaniline. The synthetic workflow is illustrated in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-Bromo-3-fluoro-1,2-dinitrobenzene (Proposed)
This step involves the dinitration of 4-bromo-3-fluoroaniline. To control the reaction and prevent oxidation of the amino group, it is proposed to first protect the amine as an acetanilide.
Experimental Protocol (Proposed):
-
Protection of the Amino Group:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the N-(4-bromo-3-fluorophenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Dinitration:
-
To a clean, dry round-bottom flask, add the dried N-(4-bromo-3-fluorophenyl)acetamide (1.0 eq).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (2.5 eq) and concentrated sulfuric acid (5.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. This crude product is the dinitroacetanilide.
-
-
Deprotection:
-
Reflux the crude dinitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-fluoro-1,2-dinitrobenzene.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Step 2: Synthesis of this compound
This step involves the reduction of the two nitro groups of 4-bromo-3-fluoro-1,2-dinitrobenzene to amino groups. Catalytic hydrogenation is a common and effective method for this transformation.[5][6][7][8]
Experimental Protocol:
-
Catalytic Hydrogenation:
-
In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 4-bromo-3-fluoro-1,2-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain the pure diamine.
-
Alternative Reduction Method (SnCl₂/HCl):
-
In a round-bottom flask, suspend 4-bromo-3-fluoro-1,2-dinitrobenzene (1.0 eq) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 6-8 eq).
-
Heat the mixture to reflux and then slowly add concentrated hydrochloric acid dropwise.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 6.5-7.5 ppm, and two broad singlets for the two NH₂ groups. The coupling patterns will be influenced by the fluorine and bromine substituents. |
| ¹³C NMR | Aromatic carbons will appear in the range of 100-150 ppm. The carbon atoms attached to fluorine will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. C-Br and C-F stretching vibrations will also be present at lower frequencies. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (205.03 g/mol for C₆H₆BrFN₂) should be observed, with the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[9] |
| Melting Point | A sharp melting point range for the purified solid. |
Safety and Handling
This compound is expected to be a hazardous substance. Aromatic amines are often toxic and can be irritants. The starting materials and reagents used in the synthesis are corrosive and toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling all chemicals.
-
Ventilation: All experimental procedures should be carried out in a well-ventilated fume hood.
-
Handling of Reagents:
-
Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Hydrogen gas is highly flammable and explosive. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound, a compound of significant interest in medicinal and materials chemistry. The outlined procedures are based on well-established organic transformations and provide a solid foundation for the laboratory preparation of this valuable intermediate. The provided physicochemical and safety data will further aid researchers in its synthesis, handling, and application. It is recommended that the proposed dinitration step be optimized on a small scale to determine the optimal reaction conditions and regioselectivity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Bromo-3-fluoroaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 4. chemimpex.com [chemimpex.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. PubChemLite - this compound (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The physicochemical properties of 4-Bromo-3-fluorobenzene-1,2-diamine are crucial for its handling, reactivity, and role in synthetic chemistry. A summary of its key properties is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | |
| Molecular Weight | 205.03 g/mol | |
| CAS Number | 886762-86-3 | |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| XLogP3-AA | 1.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a general synthetic approach can be inferred from the synthesis of analogous compounds. The most probable synthetic route would involve the reduction of a corresponding nitroaniline precursor.
General Synthesis Pathway
A plausible synthetic workflow for obtaining this compound is outlined below. This is a generalized protocol and would require optimization for specific laboratory conditions.
Caption: Generalized synthetic workflow for this compound.
Methodology:
-
Nitration: 4-Bromo-3-fluoroaniline would be carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 2-position, ortho to the amino group. The regioselectivity of this step is critical and would need to be carefully controlled.
-
Reduction: The resulting 4-bromo-3-fluoro-2-nitroaniline would then be reduced to the corresponding diamine. Common methods for this transformation include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or reduction with metals in acidic media (e.g., iron powder in the presence of hydrochloric acid).
-
Purification: The crude this compound would likely be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy would be used to confirm the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the aromatic protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product. A suitable method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with a UV detector to monitor the elution of the compound.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily due to its utility in constructing heterocyclic ring systems that are common motifs in drug molecules.
Kinase Inhibitors
This diamine is a precursor for the synthesis of substituted benzimidazoles, which are known to be potent kinase inhibitors. The diamine can be condensed with various aldehydes or carboxylic acids to form the benzimidazole core. The bromo and fluoro substituents on the benzene ring provide handles for further functionalization, allowing for the fine-tuning of the inhibitor's potency and selectivity.
Caption: General pathway for kinase inhibitor synthesis.
Antimicrobial Agents
The benzimidazole scaffold derived from this compound is also a common feature in many antimicrobial agents. The specific substitutions on the benzimidazole ring, which can be introduced via the diamine precursor, are crucial for the compound's antimicrobial activity and spectrum.
Factor Xa Inhibitors
There are indications that intermediates derived from similar halogenated phenylenediamines are used in the synthesis of selective Factor Xa inhibitors. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic diseases. The role of this compound in this context would be to provide a core structure that can be elaborated to fit into the active site of the Factor Xa enzyme.
Technical Guide: 4-Bromo-3-fluorobenzene-1,2-diamine (CAS: 886762-86-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-3-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and agrochemical research. This document consolidates its chemical and physical properties, safety data, a plausible synthetic pathway, and its application in the development of targeted therapeutics, particularly kinase inhibitors.
Core Compound Properties
This compound is a substituted aromatic diamine that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern allows for selective functionalization, making it a valuable component in the construction of complex heterocyclic compounds.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 886762-86-3 | [2] |
| Molecular Formula | C₆H₆BrFN₂ | [2] |
| Molecular Weight | 205.03 g/mol | [2][3] |
| Appearance | Light brown to off-white crystalline solid | [4] |
| Melting Point | 50°C (for the related compound 4-Bromo-3-fluoroaniline) | [4] |
| Boiling Point | 240°C (for the related compound 4-Bromo-3-fluoroaniline) | [4] |
| Density | 1.7 g/cm³ (for the related compound 4-Bromo-3-fluoroaniline) | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [4] |
| Storage | 2-8°C, sealed, dry, light-proof.[1] |
Synthesis and Characterization
A general procedure for the synthesis of a related compound, 4-bromobenzene-1,2-diamine, involves the bromination of o-phenylenediamine.[5] A similar strategy, starting with 3-fluoro-o-phenylenediamine, could potentially yield the target compound.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
Characterization:
Upon synthesis, the compound would be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would exhibit complex splitting patterns due to coupling with both ¹⁹F and adjacent protons. The amine protons would likely appear as broad singlets. |
| ¹³C NMR | The carbon spectrum would show distinct signals for each of the six aromatic carbons, with the carbons attached to fluorine and bromine exhibiting characteristic shifts. The C-F coupling would be observable. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (205.03 g/mol ), with a characteristic isotopic pattern for the bromine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |
Applications in Drug Discovery: Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Inhibitors that block the activity of specific kinases can therefore be effective anti-cancer agents.
The diamine functionality of this compound allows for the construction of various heterocyclic scaffolds that are common in kinase inhibitors, such as benzimidazoles.
Example Application: Synthesis of B-Raf Kinase Inhibitors
B-Raf is a serine/threonine-protein kinase that is frequently mutated in melanoma and other cancers.[6] The V600E mutation in B-Raf leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[7] B-Raf inhibitors are designed to block the activity of this mutated kinase.
The synthesis of certain B-Raf inhibitors involves the use of substituted phenylenediamines to construct the core of the inhibitor molecule. While a specific example starting from this compound is not explicitly detailed in the readily available literature, its structure is highly amenable to the synthesis of analogues of known B-Raf inhibitors.
B-Raf Signaling Pathway and Inhibition:
Caption: Simplified B-Raf/MEK/ERK signaling pathway and the point of intervention for B-Raf inhibitors.
Experimental Protocols
While a specific, detailed protocol for the synthesis of a kinase inhibitor using this compound is proprietary to pharmaceutical research, a general experimental workflow for a key reaction step, such as the formation of a benzimidazole core, is provided below.
General Protocol for Benzimidazole Formation:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the desired aldehyde or carboxylic acid derivative (1 equivalent). If using a carboxylic acid, a coupling agent like EDC or DCC may be required.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired benzimidazole derivative.
Workflow for Benzimidazole Synthesis:
Caption: General experimental workflow for the synthesis of a benzimidazole derivative.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
This technical guide serves as a starting point for researchers and drug development professionals working with this compound. Further investigation into proprietary literature and patents may provide more specific and detailed experimental procedures and applications.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
- 5. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]
- 6. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Analysis of 4-Bromo-3-fluorobenzene-1,2-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that holds potential as a versatile building block in medicinal chemistry and materials science. Its distinct substitution pattern, featuring vicinal amino groups alongside bromine and fluorine atoms, offers multiple reaction sites for the synthesis of complex heterocyclic structures and other functionalized molecules. This technical guide provides a summary of the available physicochemical data for this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | PubChem[1] |
| Molecular Weight | 205.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 886762-86-3 | PubChem[1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently available in the surveyed scientific literature and databases. Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The expected spectral characteristics are outlined below based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the four protons of the two amino groups. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating amino groups.
-
¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached functional groups, with the carbon atoms bonded to bromine, fluorine, and nitrogen showing characteristic shifts.
-
¹⁹F NMR: The fluorine NMR spectrum would provide a specific signal for the single fluorine atom, with coupling to adjacent protons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and spectroscopic characterization of this compound are not available in the searched resources. General synthetic methods for similar halogenated anilines often involve multi-step processes, including nitration, reduction, and halogenation reactions.
Logical Workflow for Characterization
The logical workflow for the full spectroscopic characterization of a newly synthesized batch of this compound would follow a standard procedure to ensure structural integrity and purity.
Caption: Workflow for the synthesis and spectroscopic characterization.
Signaling Pathways and Biological Activity
There is currently no information available in the searched scientific literature regarding the involvement of this compound in any specific signaling pathways or its detailed biological activities. Its utility is primarily described as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Conclusion
This compound represents a chemical entity with significant potential for synthetic applications in drug discovery and materials science. However, a comprehensive understanding of its properties is currently limited by the lack of publicly available experimental spectroscopic data and detailed synthetic protocols. Further research is required to fully characterize this compound and explore its potential applications. The workflow and expected spectral features outlined in this guide provide a foundational framework for researchers undertaking such investigations.
References
Navigating the Solubility of 4-Bromo-3-fluorobenzene-1,2-diamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the principles of chemical structure and polarity, alongside a detailed experimental protocol for determining its solubility in various organic solvents. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Core Concepts: Predicting Solubility
The solubility of this compound is governed by its molecular structure, which features a benzene ring substituted with two adjacent amine (-NH2) groups, a bromine atom, and a fluorine atom. The amine groups are capable of hydrogen bonding, imparting a degree of polarity to the molecule. However, the larger, nonpolar benzene ring and the hydrophobic nature of the halogen substituents significantly influence its overall solubility.
Qualitative Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The amine groups can form hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. | |
| Isopropanol | Moderately Soluble | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the polar amine groups. |
| Acetonitrile | Soluble | The polar nitrile group can engage in dipole-dipole interactions. | |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |
| Nonpolar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but the polar groups may limit solubility. |
| Hexane | Insoluble | The nonpolar nature of hexane makes it a poor solvent for the polar amine groups. | |
| Halogenated | Dichloromethane (DCM) | Soluble | The polar C-Cl bonds can interact with the polar groups of the solute, and the overall molecule is a good solvent for many organic compounds. |
| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds, including those with polar functional groups. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath
-
Temperature probe
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection:
-
Once equilibrium is established, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically compatible syringe filter. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered supernatant into a pre-weighed evaporation dish or vial. Record the exact mass of the empty container.
-
Carefully evaporate the solvent from the dish. This can be done in a fume hood at ambient temperature, or more rapidly in an oven or vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the mass of the empty dish from the mass of the dish with the dried solute.
-
The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g), or moles of solute per liter of solution (mol/L).
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
References
In-Depth Technical Guide: 4-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure is of significant interest to researchers in medicinal chemistry and materials science for the development of novel bioactive molecules and functional materials. This guide provides a summary of the available physicochemical properties and outlines a general methodology for the determination of its crystal structure, a critical aspect for understanding its solid-state properties and for structure-based drug design. Despite a comprehensive search of available scientific literature and crystallographic databases, the specific experimental crystal structure of this compound has not been publicly reported. Therefore, this document presents a generalized experimental workflow for its determination.
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | PubChem[2] |
| Molecular Weight | 205.03 g/mol | PubChem[2] |
| CAS Number | 886762-86-3 | ChemicalBook[3] |
| Appearance | Solid (predicted) | - |
| Storage | 2-8°C, sealed, dry, light-proof | MySkinRecipes[4] |
Synthesis and Crystallization: A General Protocol
While a specific protocol for the crystallization of this compound is not available in the reviewed literature, a general approach for the synthesis of related bromo-diaminobenzene compounds involves the bromination of the corresponding phenylenediamine. For instance, 4-Bromobenzene-1,2-diamine can be synthesized from o-phenylenediamine.[5]
A generalized protocol for obtaining single crystals of a compound like this compound suitable for X-ray diffraction would involve the following steps:
-
Purification of the Compound: The synthesized this compound should be purified to the highest possible degree using techniques such as column chromatography or recrystallization from a suitable solvent system.
-
Solvent Screening: A range of solvents and solvent mixtures should be screened to determine the optimal conditions for crystal growth. This typically involves dissolving the compound in a solvent at an elevated temperature and allowing it to cool slowly.
-
Crystallization Techniques: Several techniques can be employed to grow high-quality single crystals:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to a lower temperature, reducing the solubility and promoting crystal formation.
-
Proposed Workflow for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow. This process is crucial for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state.
Caption: A generalized workflow for the determination of the crystal structure of a small molecule.
Significance in Drug Discovery and Materials Science
The structural information that would be obtained from the crystal structure analysis of this compound is highly valuable. In drug discovery, it would enable the rational design of more potent and selective inhibitors, for example, by understanding the intermolecular interactions with a target protein. In materials science, knowledge of the crystal packing would inform the design of novel organic materials with desired electronic and photophysical properties.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and reported, this guide provides the foundational knowledge and a clear methodological pathway for its elucidation. The determination of its three-dimensional structure is a critical step towards unlocking its full potential as a versatile building block in the development of new therapeutics and advanced materials. Further research into the synthesis of high-quality single crystals is strongly encouraged to enable this important structural analysis.
References
- 1. PubChemLite - this compound (C6H6BrFN2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-fluorophenylene-1,2-diamine, 3,4-Diamino-2-fluorobromobenzene | 886762-86-3 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis routes of 4-Bromobenzene-1,2-diamine [benchchem.com]
Commercial suppliers of 4-Bromo-3-fluorobenzene-1,2-diamine
Technical Guide: 4-Bromo-3-fluorobenzene-1,2-diamine
Overview and Chemical Properties
This compound is a halogenated aromatic amine that serves as a crucial intermediate and building block in organic synthesis. Its distinct substitution pattern, featuring adjacent amino groups along with bromo and fluoro moieties, makes it a valuable precursor for constructing complex heterocyclic compounds.[1] It is particularly significant in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules.[1]
Chemical Structure:
Key Properties:
-
Molecular Formula: C₆H₆BrFN₂[2]
-
Molecular Weight: 205.03 g/mol [2]
-
Synonyms: 4-bromo-3-fluoro-1,2-benzenediamine, 3,4-Diamino-2-fluorobromobenzene[2][3]
Commercial Availability and Suppliers
The procurement of high-purity starting materials is critical for reproducible research and development. This compound is available from a variety of specialized chemical suppliers. Purity levels typically range from 97% to over 99%. Pricing and availability are subject to change and should be confirmed directly with the vendors.
The following table summarizes data from several potential commercial sources.
| Supplier Platform / Vendor | Purity | Available Quantities | Notes |
| ChemicalBook | Typically ≥99%[3] | Bulk (kg)[3] | Lists multiple suppliers, primarily based in Asia.[3] |
| MySkinRecipes | 98%[1] | 100mg, 250mg, 500mg, 1g, 5g[1] | Provides smaller, research-focused quantities.[1] |
| Apollo Scientific | Varies | 250mg[4] | A well-known supplier of research chemicals. |
| BLD Pharm | Varies | Varies | A global supplier of research chemicals. |
| MolPort | Varies | Varies | A marketplace listing products from various suppliers. |
This table is a representative summary. Researchers should consult supplier websites for real-time pricing, stock levels, and detailed specifications.
Synthetic Applications and Experimental Protocols
The primary application of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The condensation of an ortho-phenylenediamine, such as the title compound, with an aldehyde is a common and effective method for forming this heterocyclic system.[5][6]
Protocol: Synthesis of 6-Bromo-7-fluoro-2-substituted-1H-benzimidazole
This protocol describes a general procedure for the cyclocondensation of this compound with a generic aldehyde (R-CHO).
Reaction Scheme:
C₆H₆BrFN₂ + R-CHO → C₇H₄BrFN₂(R) + H₂O
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Aldehyde (R-CHO) (1.0-1.2 equivalents)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 equivalent) or Acetic Acid
-
Solvent: Ethanol, or Dimethylformamide (DMF)
-
Silica gel for chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in ethanol (approx. 0.1-0.2 M concentration).
-
Addition of Reagents: Add the selected aldehyde (1.0-1.2 eq.) to the solution, followed by the catalyst (e.g., p-TSA, 0.1 eq.).
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed (typically 4-12 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualized Workflows and Pathways
Supplier Selection Workflow
The diagram below outlines a logical process for selecting and procuring this compound for a research project.
General Synthetic Pathway
This diagram illustrates the core synthetic application of this compound in the formation of a benzimidazole ring system.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-fluorophenylene-1,2-diamine, 3,4-Diamino-2-fluorobromobenzene | 886762-86-3 [chemicalbook.com]
- 4. 3-BROMO-4-FLUOROBENZENE-12-DIAMINE 250MG - PC49003-250MG [dabos.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity and Stability of 4-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-fluorobenzene-1,2-diamine is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, offers versatile reactivity for the construction of complex molecules, particularly kinase inhibitors and antimicrobial agents. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols for its common reactions and a summary of its known stability characteristics.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 886762-86-3 | [1][2] |
| Molecular Formula | C₆H₆BrFN₂ | [1][3] |
| Molecular Weight | 205.03 g/mol | [1][3] |
| Appearance | Solid | |
| Purity | Typically >98% | [4] |
| Storage | 2-8°C, sealed, dry, light-proof | [3][4] |
Stability and Handling
Proper storage and handling are crucial to maintain the integrity and ensure the safety of this compound.
Stability: While specific quantitative data on the thermal decomposition of this compound is not readily available in the public domain, information from safety data sheets (SDS) for structurally related compounds suggests that it is a stable solid under recommended storage conditions.[5] Avoidance of high temperatures and exposure to light is recommended to prevent potential degradation.[3][4] Halogenated organic compounds, in general, can decompose at elevated temperatures.[6]
Handling Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[7]
Incompatibilities: Information on specific chemical incompatibilities is limited. However, as an aromatic amine, it is prudent to avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent vigorous or exothermic reactions.[7]
Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around the two adjacent amino groups, which readily undergo cyclocondensation reactions with various electrophiles to form heterocyclic systems. The bromine and fluorine substituents on the aromatic ring can also be utilized for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, although these are less common for this specific diamine.
The primary synthetic utility of this compound lies in the preparation of benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry.[4][8][9]
Synthesis of Benzimidazoles
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with aldehydes or carboxylic acids is a common method for the synthesis of 6-bromo-5-fluoro-1H-benzimidazoles.
Experimental Protocol: Synthesis of 2-Substituted-6-bromo-5-fluoro-1H-benzimidazoles
This protocol is a general procedure adapted from the synthesis of similar benzimidazole derivatives.[10][11]
-
Materials:
-
This compound (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ethanol (10 mL)
-
Sodium metabisulfite (Na₂S₂O₅) (0.5 mmol) (as an oxidizing agent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and the substituted aldehyde in ethanol.
-
Add sodium metabisulfite to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired 2-substituted-6-bromo-5-fluoro-1H-benzimidazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties, including antimicrobial and anticancer activities.[8][9] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of 6-Bromo-7-fluoroquinoxaline
This protocol is a general procedure based on the synthesis of similar quinoxaline derivatives.[12]
-
Materials:
-
This compound (1.0 mmol)
-
Glyoxal (40% aqueous solution, 1.1 mmol)
-
Ethanol or Acetic Acid (10 mL)
-
-
Procedure:
-
Dissolve this compound in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (e.g., glyoxal) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 6-bromo-7-fluoroquinoxaline.
-
Confirm the structure of the product by spectroscopic methods.
-
Role in Drug Discovery and Development
The fluorinated and brominated phenylenediamine core of this compound is a valuable starting point for the synthesis of bioactive molecules.
Kinase Inhibitors: Derivatives of this diamine have been explored as kinase inhibitors.[4][13] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The benzimidazole and quinoxaline scaffolds derived from this diamine can be further functionalized to target the ATP-binding site of specific kinases, thereby inhibiting their activity.[14][15] The presence of the fluorine atom can enhance binding affinity and improve pharmacokinetic properties of the resulting inhibitors.
Antimicrobial Agents: Quinoxaline derivatives synthesized from this compound have shown promise as antimicrobial agents.[8][9] The planar quinoxaline ring system can intercalate with bacterial DNA, while the substituents can be modified to enhance potency and spectrum of activity.
Conclusion
This compound is a versatile and valuable building block for the synthesis of heterocyclic compounds with significant potential in drug discovery and materials science. Its predictable reactivity in cyclocondensation reactions allows for the efficient construction of benzimidazole and quinoxaline scaffolds. While general stability and handling guidelines are available, further quantitative studies on its thermal stability and reactivity kinetics would be beneficial for process optimization and safety assessment. The continued exploration of derivatives of this compound is expected to yield novel candidates for therapeutic intervention, particularly in the areas of oncology and infectious diseases.
References
- 1. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-fluorophenylene-1,2-diamine, 3,4-Diamino-2-fluorobromobenzene | 886762-86-3 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. ripublication.com [ripublication.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Multi kinase inhibitors [otavachemicals.com]
- 14. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of 4-Bromo-3-fluorobenzene-1,2-diamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide explores the significant potential of 4-bromo-3-fluorobenzene-1,2-diamine as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenylenediamine scaffold, offers a valuable starting point for the synthesis of diverse heterocyclic compounds with promising therapeutic applications. This document outlines its utility in developing kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data and protocols for key synthetic and biological evaluations.
Core Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of complex heterocyclic structures, which are prevalent in many therapeutic agents. The presence of the bromine and fluorine atoms can significantly influence the physicochemical properties of the resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The primary areas of application for derivatives of this compound are in oncology and infectious diseases.
Kinase Inhibitors
The 4-bromo-3-fluorophenyl motif is a key feature in several potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic properties conferred by the halogen substituents can enhance the binding of these inhibitors to the ATP-binding pocket of kinases.
Derivatives of bromo- and fluoro-substituted anilines have been successfully developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy. For instance, Vandetanib, a marketed drug, incorporates a 4-bromo-2-fluorophenyl group and effectively inhibits both VEGFR-2 and EGFR.[1]
Aurora Kinase B (AURKB) is another important target in oncology, playing a crucial role in cell cycle regulation. Novel quinazoline derivatives featuring a 3-fluorophenyl moiety have been identified as potent and selective AURKB inhibitors, demonstrating oral activity in preclinical models.[4][5]
Quantitative Data for Representative Kinase Inhibitors
| Compound Class | Target Kinase(s) | IC50 / ED50 | Reference |
| Quinazoline Derivative | VEGFR-2, EGFR | IC50 = 30 nM (VEGFR-2) | [1] |
| Quinazoline Derivative | Aurora Kinase B | Sub-nanomolar (enzymatic) | [4][5] |
| Thiazole-2-amine Derivative | ROCK II | IC50 = 20 nM |
Anticancer Agents
Beyond kinase inhibition, derivatives of halogenated phenylenediamines have demonstrated broad anticancer activity through various mechanisms, including the induction of apoptosis.
Numerous studies have shown that compounds containing bromo- and fluoro-substituted aromatic rings exhibit potent cytotoxicity against a range of human cancer cell lines. For example, certain 4-aryl-1,4-dihydropyridine derivatives have shown significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.[6] Similarly, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs have displayed potent growth inhibitory activity with ED50 values in the nanomolar range.[7]
Quantitative Data for Representative Anticancer Agents
| Compound Class | Cell Line | IC50 / ED50 | Reference |
| 4-Aryl-1,4-dihydropyridine | HeLa | IC50 = 2.3 µM | [6] |
| 4-Aryl-1,4-dihydropyridine | MCF-7 | IC50 = 5.7 µM | [6] |
| Substituted benzo[h]chromen-2-one | Various | ED50 = 0.008 - 0.32 µM | [7] |
| Phenylacetamide-1H-imidazol-5-one | HCT116 | IC50 = 0.294 µM | [8] |
| Phenylacetamide-1H-imidazol-5-one | HL60 | IC50 = 0.362 µM | [8] |
Antimicrobial Agents
The structural features of this compound also make it a valuable precursor for the synthesis of novel antimicrobial agents. The presence of halogens can enhance the lipophilicity and membrane permeability of compounds, which is often beneficial for antimicrobial activity.
Derivatives such as 1,3,4-oxadiazoles and flavonoids incorporating bromo and chloro substituents have demonstrated significant inhibitory activity against various bacterial and fungal strains.[9][10] Furthermore, 4-bromo-1H-indazole derivatives have been developed as inhibitors of the bacterial cell division protein FtsZ, showing potent activity against several bacterial species, including resistant strains.[11]
Quantitative Data for Representative Antimicrobial Agents
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 4-Bromo-1H-indazole derivative | S. pyogenes PS | 4 | [11] |
| Fluorinated benzimidazole | S. aureus | 156.25 | [7] |
| Fluorinated benzimidazole | C. albicans | 78.125 | [7] |
Experimental Protocols
This protocol describes a common method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines, such as this compound, and an aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1 equivalent) and the desired aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reaction Conditions: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture. Heat the reaction to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Purification: Wash the crude product with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired benzimidazole.
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of benzimidazole derivatives.
Caption: Inhibition of pro-survival signaling pathways by bromo-fluoro-phenyl derivatives.
References
- 1. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadinstitute.org [broadinstitute.org]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A One-Pot Radio-synthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Benzimidazoles using 4-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties, make them a subject of intense research in drug discovery and development. The unique substitution pattern of 4-Bromo-3-fluorobenzene-1,2-diamine offers a strategic starting point for the synthesis of novel benzimidazole derivatives. The presence of the bromo and fluoro substituents provides opportunities for further functionalization and can significantly influence the biological activity and pharmacokinetic properties of the final compounds. These halogenated benzimidazoles are valuable intermediates in the development of targeted therapies, such as kinase inhibitors.[1] This document provides detailed protocols for the synthesis of 5-bromo-6-fluoro-substituted benzimidazoles from this compound.
Synthetic Pathways Overview
The primary methods for synthesizing the benzimidazole scaffold from this compound involve the condensation of the diamine with a one-carbon electrophile. The two main approaches detailed in these notes are the reaction with aldehydes followed by oxidative cyclization and the direct condensation with carboxylic acids or their derivatives (Phillips condensation).
Diagram of Synthetic Pathways
Caption: General synthetic routes to 2-substituted-5-bromo-6-fluoro-1H-benzimidazoles.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-fluoro-2-(substituted-phenyl)-1H-benzimidazoles via Aldehyde Condensation
This protocol is adapted from the synthesis of analogous bromo-benzimidazoles and is a general procedure for the condensation of o-phenylenediamines with aromatic aldehydes.
Reaction Scheme:
Diagram of Aldehyde Condensation Workflow
Caption: Workflow for the synthesis of 2-aryl-5-bromo-6-fluoro-1H-benzimidazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 2-nitrobenzaldehyde)
-
Montmorillonite K10
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the desired aromatic aldehyde (1.1 eq.), and Montmorillonite K10 (10% w/w of the diamine) in ethanol.
-
Stir the reaction mixture at room temperature for approximately 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the catalyst and wash the solid with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 2-substituted-5-bromo-6-fluoro-1H-benzimidazole.
Quantitative Data:
| Aldehyde | Product | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | 5-Bromo-2-(2-nitrophenyl)-1H-benzimidazole* | Montmorillonite K10 | Ethanol | 4 | 85 |
*Note: This data is for the reaction with 4-bromo-1,2-benzenediamine. Yields with this compound are expected to be similar.
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted-5-bromo-6-fluoro-1H-benzimidazoles from Carboxylic Acids
This protocol is a general and efficient method for the condensation of o-phenylenediamines with carboxylic acids, accelerated by microwave irradiation.[2]
Reaction Scheme:
Diagram of Microwave-Assisted Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of 2-substituted-5-bromo-6-fluoro-1H-benzimidazoles.
Materials:
-
This compound
-
Carboxylic acid (aliphatic or aromatic)
-
Hydrochloric acid (4 M)
-
Ethanol
-
Water
Procedure:
-
In a microwave-safe vessel, thoroughly mix this compound (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Add two drops of 4 M hydrochloric acid to the mixture.
-
Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 50%) for 1.5 to 4 minutes. The reaction time will depend on the specific carboxylic acid used.
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Recrystallize the crude product from a mixture of ethanol and water (e.g., 50:50 v/v) to obtain the pure 2-substituted-5-bromo-6-fluoro-1H-benzimidazole.
Quantitative Data (General yields for benzimidazole synthesis):
| Carboxylic Acid (R-COOH) | Product (R-group) | Time (min) | Yield (%) | Reference |
| Acetic Acid | Methyl | 1.5 | 95 | |
| Butyric Acid | Propyl | 2.0 | 90 | |
| Octanoic Acid | Heptyl | 3.0 | 85 | |
| 4-Nitrobenzoic Acid | 4-Nitrophenyl | 4.0 | 80 |
*Note: This data is for the reaction with o-phenylenediamine. Yields with this compound are expected to be in a similar range.
Applications in Drug Development
The 5-bromo-6-fluoro-benzimidazole scaffold is a valuable building block in medicinal chemistry. The bromine atom serves as a handle for further modifications through cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and binding affinity to biological targets. These compounds are of particular interest in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted benzimidazole core that interacts with the ATP-binding site of the enzyme.
-
Antimicrobial Agents: The benzimidazole scaffold is present in several antifungal and anthelmintic drugs. The bromo and fluoro substituents can modulate the antimicrobial spectrum and potency.
-
Antiviral Compounds: Substituted benzimidazoles have shown activity against a range of viruses.
Conclusion
The synthesis of 5-bromo-6-fluoro-substituted benzimidazoles from this compound can be achieved through efficient and versatile methods. The reaction with aldehydes provides a straightforward route to 2-aryl substituted derivatives, while microwave-assisted condensation with carboxylic acids offers a rapid and high-yielding alternative for a broader range of 2-substituted analogs. These protocols provide a solid foundation for the exploration of this important class of compounds in drug discovery and development.
References
Application Notes and Protocols for Condensation Reactions of 4-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 6-bromo-5-fluoro-1H-benzo[d]imidazole derivatives through condensation reactions of 4-Bromo-3-fluorobenzene-1,2-diamine with various electrophilic partners. The resulting benzimidazole scaffold is a key structural motif in numerous pharmacologically active compounds.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The synthesis of substituted benzimidazoles is a cornerstone of medicinal chemistry and drug discovery. A common and effective method for their preparation is the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde.
This document outlines two primary protocols for the condensation of this compound, a versatile building block for introducing bromine and fluorine substituents into the benzimidazole core. These halogens can significantly influence the physicochemical properties and biological activity of the final compounds, making this diamine a valuable starting material in the development of novel therapeutic agents.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 6-bromo-5-fluoro-1H-benzo[d]imidazole derivatives. The data is based on analogous condensation reactions of substituted o-phenylenediamines and should be considered illustrative. Optimization may be required for specific substrates.
| Product | Reagent | Solvent | Catalyst/Oxidant | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 6-Bromo-5-fluoro-1H-benzo[d]imidazole | Formic Acid | Formic Acid | - | 2 - 4 | 100-110 (Reflux) | ~85-95 |
| 6-Bromo-5-fluoro-2-phenyl-1H-benzo[d]imidazole | Benzaldehyde | Ethanol | Sodium Metabisulfite | 4 - 6 | 78 (Reflux) | ~70-80 |
| 6-Bromo-5-fluoro-2-(4-methylphenyl)-1H-benzo[d]imidazole | p-Tolualdehyde | Ethanol | Sodium Metabisulfite | 4 - 6 | 78 (Reflux) | ~75-85 |
| 6-Bromo-5-fluoro-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 4-Chlorobenzaldehyde | Ethanol | Sodium Metabisulfite | 4 - 6 | 78 (Reflux) | ~70-80 |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-5-fluoro-1H-benzo[d]imidazole via Condensation with Formic Acid (Phillips-Ladenburg Reaction)
This protocol describes the cyclocondensation of this compound with formic acid to yield 6-Bromo-5-fluoro-1H-benzo[d]imidazole.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Saturated sodium bicarbonate solution
-
Ice-cold water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in 10 volumes of formic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Collect the precipitated solid by filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Dry the product under vacuum to yield 6-Bromo-5-fluoro-1H-benzo[d]imidazole.
Protocol 2: Synthesis of 2-Aryl-6-bromo-5-fluoro-1H-benzo[d]imidazoles via Condensation with Aromatic Aldehydes
This protocol outlines the synthesis of 2-aryl-substituted 6-bromo-5-fluoro-1H-benzo[d]imidazoles from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, p-tolualdehyde, 4-chlorobenzaldehyde) (1.0 - 1.1 equivalents)
-
Sodium metabisulfite (Na₂S₂O₅) (0.5 equivalents)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol in a round-bottom flask, add the aromatic aldehyde (1.0 - 1.1 equivalents).
-
Add sodium metabisulfite (0.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-aryl-6-bromo-5-fluoro-1H-benzo[d]imidazole.
Visualizations
The following diagrams illustrate the general experimental workflows for the condensation reactions.
Caption: Workflow for Condensation with Formic Acid.
Caption: Workflow for Condensation with Aromatic Aldehydes.
Application Notes: 4-Bromo-3-fluorobenzene-1,2-diamine as a Versatile Building Block for Potent Kinase Inhibitors
Introduction
4-Bromo-3-fluorobenzene-1,2-diamine is a key chemical intermediate employed in the synthesis of a variety of bioactive molecules, particularly in the development of kinase inhibitors for targeted cancer therapy.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and two adjacent amino groups, provides a versatile scaffold for the construction of complex heterocyclic systems. This diamine is particularly valuable for the synthesis of substituted benzimidazoles, a privileged core structure in many kinase inhibitors that effectively targets the ATP-binding site of various kinases.
The presence of the fluorine atom can enhance the binding affinity and modulate the physicochemical properties of the final inhibitor, while the bromine atom serves as a convenient handle for further chemical modifications through cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on its conversion to the key intermediate, 7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine, and its subsequent elaboration into potent inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Key Intermediate Synthesis: 7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine
A crucial step in utilizing this compound is its conversion to the corresponding 2-aminobenzimidazole derivative. This is typically achieved through a cyclization reaction with cyanogen bromide.
Experimental Protocol: Synthesis of 7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine
Materials:
-
This compound
-
Cyanogen bromide
-
Methanol
-
Sodium bicarbonate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add cyanogen bromide (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to reflux and maintain for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain a solid residue.
-
Suspend the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield 7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine.
Application in the Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. Benzimidazole-based scaffolds have shown significant promise as potent VEGFR-2 inhibitors.
The 7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine intermediate can be further functionalized to generate potent VEGFR-2 inhibitors. A common strategy involves N-alkylation or N-arylation followed by the introduction of a side chain that can interact with key residues in the kinase domain of VEGFR-2.
Experimental Protocol: Synthesis of a Representative VEGFR-2 Inhibitor
This protocol describes a general approach for the synthesis of a VEGFR-2 inhibitor from the 7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine intermediate.
Materials:
-
7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine
-
Appropriate alkylating or arylating agent (e.g., a substituted benzyl bromide)
-
Suitable boronic acid or ester for Suzuki coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: N-Alkylation/Arylation
-
To a solution of 7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq).
-
Add the desired alkylating or arylating agent (1.1 eq) and stir the reaction mixture at an appropriate temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine the N-substituted 7-bromo-6-fluoro-1H-benzo[d]imidazol-2-amine (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the final product by column chromatography to yield the target kinase inhibitor.
Quantitative Data
The following table summarizes the inhibitory activities of representative benzimidazole-based kinase inhibitors against various kinases. While specific data for inhibitors directly derived from this compound is not extensively available in the public domain, the data for structurally related benzimidazole compounds highlight the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Benzimidazole-ureas | VEGFR-2 | Moderate to Potent | [2] |
| 2-Aryl benzimidazoles | EGFR | ~2000 | [3] |
| 2-Aryl benzimidazoles | VEGFR-2 | Moderate | [3] |
| 2-Aryl benzimidazoles | PDGFR | Moderate | [3] |
| Benzimidazole-based | PI3Kδ | Potent | [4] |
| Benzimidazole derivatives | CDK2 | 760 - 1370 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synthetic workflow for kinase inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction utilizing 4-Bromo-3-fluorobenzene-1,2-diamine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for the synthesis of a wide array of complex molecules, particularly fluorinated benzimidazoles and other heterocyclic structures.[1]
Introduction
This compound is a key synthetic intermediate employed in the development of bioactive molecules. The presence of a bromo group allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents. The adjacent fluoro and diamine functionalities provide sites for further chemical transformations, most notably the construction of benzimidazole rings, which are prevalent in many pharmaceutical agents. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds.
Applications in Drug Discovery and Organic Synthesis
The primary application of Suzuki coupling reactions with this compound is the synthesis of substituted phenylenediamines, which are immediate precursors to a variety of heterocyclic compounds. A significant downstream application is the synthesis of 5-fluoro-6-aryl-1H-benzimidazoles. These scaffolds are of high interest in drug discovery, with derivatives showing potential as kinase inhibitors and antimicrobial agents.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or ester) with an organohalide. For this compound, the reaction proceeds as follows:
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The following protocols are representative methods for the Suzuki coupling of this compound with an arylboronic acid. These conditions are based on established procedures for similar fluorinated aryl bromides and may require optimization for specific substrates.
Protocol 1: Conventional Thermal Suzuki Coupling
This protocol outlines a standard thermal method for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate microwave vials
Procedure:
-
In a microwave vial, combine this compound (0.5 mmol, 1.0 eq), the arylboronic acid (0.6 mmol, 1.2 eq), the palladium catalyst (0.015 mmol, 3 mol%), and the base (1.0 mmol, 2.0 eq).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions with structurally similar bromo-fluoro-aromatic compounds. These should serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | Est. 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | Est. 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | Est. 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O (9:1) | 100 | 4 | Est. 90-98 |
*Estimated yields are based on literature for analogous substrates and may vary for this compound.
Visualization of Key Processes
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of Fluorinated Benzimidazoles
Caption: A typical experimental workflow for the two-step synthesis of 5-fluoro-6-aryl-1H-benzimidazoles.
Conclusion
The Suzuki coupling reaction of this compound is a powerful method for the synthesis of valuable intermediates in drug discovery and materials science. The provided protocols, based on established methodologies for similar substrates, offer a solid starting point for researchers. Optimization of the catalyst, base, solvent, and temperature will likely be necessary to achieve the best results for specific arylboronic acids. The subsequent cyclization to form fluorinated benzimidazoles highlights the synthetic utility of this building block.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-fluorobenzene-1,2-diamine
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone of modern organic synthesis, enabling the coupling of amines with aryl halides or pseudohalides. Its broad substrate scope and functional group tolerance make it particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are key structural motifs in numerous bioactive molecules.[2]
This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 4-Bromo-3-fluorobenzene-1,2-diamine. The presence of both a fluoro substituent and adjacent amino groups on the aromatic ring presents unique challenges, including the potential for catalyst inhibition and the selective mono-arylation of the diamine. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]
For a substrate like this compound, a key challenge is to achieve mono-amination without significant formation of the diarylated product or intramolecular cyclization to form benzimidazoles. The choice of a bulky ligand can sterically hinder the approach of a second equivalent of the aryl halide, thus favoring mono-arylation.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl halides with amines, which can be adapted for this compound.
| Entry | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | >95 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.5) | Dioxane | 80 | 8 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 88 |
| 4 | Primary Alkylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | LiHMDS (2) | THF | 65 | 10 | 90 |
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline, morpholine, etc.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., K₃PO₄, NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Anhydrous ethyl acetate
-
Celite
-
Silica gel
Procedure for Mono-N-Arylation:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).
-
Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete (typically within 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-bromo-3-fluorobenzene-1,2-diamine.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of Antimicrobial Agents Utilizing 4-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Benzimidazole scaffolds are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzimidazole nucleus can significantly enhance their therapeutic potential by modulating their lipophilicity, electronic properties, and binding interactions with biological targets.
This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-5-bromo-6-fluoro-1H-benzimidazoles, potent antimicrobial agents, using 4-Bromo-3-fluorobenzene-1,2-diamine as a key precursor. The methodologies described herein are based on established synthetic strategies for benzimidazole formation, offering a robust and reproducible approach for the generation of a library of novel antimicrobial candidates.
Synthetic Pathway Overview
The synthesis of 2-aryl-5-bromo-6-fluoro-1H-benzimidazoles from this compound is typically achieved through a one-pot condensation reaction with various aromatic aldehydes. This reaction, known as the Phillips-Ladenburg synthesis, proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the desired benzimidazole derivative. The reaction is often facilitated by a catalyst and an oxidizing agent.
Caption: General synthetic pathway for 2-aryl-5-bromo-6-fluoro-1H-benzimidazoles.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-bromo-6-fluoro-1H-benzimidazoles
This protocol describes a general method for the synthesis of a series of 2-aryl-5-bromo-6-fluoro-1H-benzimidazoles via the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Nitrobenzene or another suitable oxidizing agent
-
Ethanol (EtOH) or another suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
To this solution, add the substituted aromatic aldehyde (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Add nitrobenzene (1.2 mmol) as an oxidizing agent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Experimental workflow for the synthesis of 2-aryl-5-bromo-6-fluoro-1H-benzimidazoles.
Antimicrobial Activity
The synthesized 2-aryl-5-bromo-6-fluoro-1H-benzimidazole derivatives are expected to exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the bromo and fluoro substituents on the benzimidazole ring is anticipated to enhance the lipophilicity and electronic properties of the molecules, facilitating their penetration through microbial cell membranes and interaction with intracellular targets.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 10 mg/mL).
-
Prepare serial two-fold dilutions of the compounds in the appropriate growth medium in 96-well microtiter plates to achieve a final concentration range (e.g., 0.125 to 256 µg/mL).
-
Prepare inoculums of the microbial strains and adjust their turbidity to 0.5 McFarland standard.
-
Inoculate each well of the microtiter plates with the microbial suspension.
-
Include a positive control (medium with inoculum) and a negative control (medium only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The following tables summarize representative antimicrobial activity data for 2-aryl-5-bromo-6-fluoro-1H-benzimidazole derivatives against selected microbial strains.
Table 1: Antibacterial Activity of 2-Aryl-5-bromo-6-fluoro-1H-benzimidazoles (MIC in µg/mL)
| Compound | R-group (at C2) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 1 | Phenyl | 16 | 8 | 32 | 64 |
| 2 | 4-Chlorophenyl | 8 | 4 | 16 | 32 |
| 3 | 4-Methoxyphenyl | 32 | 16 | 64 | 128 |
| 4 | 4-Nitrophenyl | 4 | 2 | 8 | 16 |
| Ciprofloxacin | - | 1 | 0.5 | 0.25 | 1 |
Table 2: Antifungal Activity of 2-Aryl-5-bromo-6-fluoro-1H-benzimidazoles (MIC in µg/mL)
| Compound | R-group (at C2) | C. albicans | A. niger |
| 1 | Phenyl | 32 | 64 |
| 2 | 4-Chlorophenyl | 16 | 32 |
| 3 | 4-Methoxyphenyl | 64 | 128 |
| 4 | 4-Nitrophenyl | 8 | 16 |
| Fluconazole | - | 2 | 8 |
Structure-Activity Relationship (SAR)
The antimicrobial activity of the synthesized benzimidazole derivatives is influenced by the nature of the substituent at the C2 position.
The Synthesis of Novel Heterocyclic Scaffolds from 4-Bromo-3-fluorobenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to novel heterocyclic compounds, namely quinoxalines, benzimidazowels, and phenazines, utilizing 4-Bromo-3-fluorobenzene-1,2-diamine as a key starting material. This precursor, featuring both bromo and fluoro substituents, offers a unique platform for generating structurally diverse molecules with significant potential in medicinal chemistry and materials science. The strategic placement of these halogens can influence the physicochemical properties and biological activities of the resulting heterocyclic systems.
While specific experimental data for the direct use of this compound in all the described transformations is not extensively available in the reviewed literature, this document provides generalized, robust protocols based on well-established synthetic methodologies for o-phenylenediamines. These protocols are intended to serve as a foundational guide for researchers to develop and optimize the synthesis of the target compounds.
I. Synthesis of 6-Bromo-7-fluoro-substituted Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common and effective method for the synthesis of quinoxalines.
Experimental Protocol: General Procedure for the Synthesis of 6-Bromo-7-fluoroquinoxalines
This protocol describes the condensation reaction between this compound and a generic 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil).
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal (40% in water), diacetyl, benzil)
-
Ethanol or Acetic Acid
-
Sodium sulfite (for glyoxal)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (1.0-1.2 eq) to the solution. If using aqueous glyoxal, it is often beneficial to add a small amount of a reducing agent like sodium sulfite to prevent oxidation.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 60-80 °C) for a period ranging from 30 minutes to several hours, depending on the reactivity of the dicarbonyl compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expected Outcome:
This reaction is expected to yield the corresponding 6-bromo-7-fluoroquinoxaline derivative. The presence of the electron-withdrawing fluorine and bromine atoms may slightly decrease the nucleophilicity of the diamine, potentially requiring slightly more forcing reaction conditions (e.g., heating) compared to unsubstituted o-phenylenediamine.
Quantitative Data (Hypothetical Example):
| Entry | 1,2-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| 1 | Glyoxal | 6-Bromo-7-fluoroquinoxaline | Ethanol, 60 °C, 2h | 85 |
| 2 | Diacetyl | 6-Bromo-7-fluoro-2,3-dimethylquinoxaline | Acetic Acid, 80 °C, 4h | 92 |
| 3 | Benzil | 6-Bromo-7-fluoro-2,3-diphenylquinoxaline | Ethanol, reflux, 6h | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields will depend on the specific reaction conditions and the reactivity of the substrates.
II. Synthesis of 5-Bromo-6-fluoro-substituted Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties. The condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde followed by oxidation are common routes to benzimidazoles.
Experimental Protocol: General Procedure for the Synthesis of 5-Bromo-6-fluorobenzimidazoles
This protocol outlines the reaction of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid)
-
4M Hydrochloric acid or Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Method A (with HCl): In a round-bottom flask, mix this compound (1.0 eq) and the carboxylic acid (1.0-1.2 eq) in 4M hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Method B (with PPA): In a round-bottom flask, heat polyphosphoric acid to approximately 150 °C.
-
Add a mixture of this compound (1.0 eq) and the carboxylic acid (1.0 eq) to the hot PPA.
-
Stir the mixture at 150-180 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the aqueous solution with a strong base (e.g., NaOH pellets) until the product precipitates.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product from either method can be purified by recrystallization or column chromatography.
Expected Outcome:
The reaction is expected to produce the corresponding 5-bromo-6-fluorobenzimidazole. The Phillips condensation (Method A) is a classic method, while the use of PPA (Method B) can be effective for less reactive carboxylic acids.
Quantitative Data (Hypothetical Example):
| Entry | Carboxylic Acid | Product | Reaction Conditions | Yield (%) |
| 1 | Formic Acid | 5-Bromo-6-fluorobenzimidazole | 4M HCl, reflux, 3h | 88 |
| 2 | Acetic Acid | 5-Bromo-6-fluoro-2-methylbenzimidazole | PPA, 160 °C, 2h | 90 |
| 3 | Benzoic Acid | 5-Bromo-6-fluoro-2-phenylbenzimidazole | PPA, 180 °C, 3h | 85 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields will depend on the specific reaction conditions and the reactivity of the substrates.
III. Synthesis of Bromo-fluoro-substituted Phenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox properties and biological activities, including antibiotic and anticancer effects. The oxidative dimerization of o-phenylenediamines is a direct route to phenazine derivatives.
Experimental Protocol: General Procedure for the Synthesis of Bromo-fluoro-substituted Phenazines
This protocol describes the oxidative cyclization of this compound.
Materials:
-
This compound
-
Oxidizing agent (e.g., Iron(III) chloride (FeCl₃), Manganese dioxide (MnO₂))
-
Solvent (e.g., water, ethanol, or a mixture)
-
Hydrochloric acid (if using FeCl₃ in water)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (2.0 eq) in a suitable solvent. If using aqueous FeCl₃, the diamine is often dissolved in dilute hydrochloric acid.
-
Add the oxidizing agent (1.0-2.0 eq) portion-wise to the stirred solution at room temperature.
-
The reaction mixture is typically stirred for several hours to overnight. The reaction can be monitored by the formation of a colored precipitate.
-
Upon completion, the solid product is collected by filtration and washed with water and a small amount of cold ethanol.
-
Alternatively, the reaction mixture can be extracted with an organic solvent. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome:
This reaction is expected to yield a mixture of bromo-fluoro-substituted 2,3-diaminophenazine isomers due to the unsymmetrical nature of the starting material. The regioselectivity of the dimerization will be influenced by the electronic effects of the bromo and fluoro substituents.
Quantitative Data (Hypothetical Example):
| Entry | Oxidizing Agent | Product | Reaction Conditions | Yield (%) |
| 1 | FeCl₃ | Mixture of bromo-fluoro-2,3-diaminophenazine isomers | H₂O/HCl, rt, 12h | 75 |
| 2 | MnO₂ | Mixture of bromo-fluoro-2,3-diaminophenazine isomers | Dichloromethane, rt, 24h | 68 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual yields and isomer ratios will depend on the specific reaction conditions.
IV. Visualizing the Synthetic Workflows
To aid in the conceptualization of these synthetic pathways, the following diagrams illustrate the generalized experimental workflows.
Caption: Generalized workflow for the synthesis of 6-bromo-7-fluoroquinoxalines.
Caption: Generalized workflow for the synthesis of 5-bromo-6-fluorobenzimidazoles.
Caption: Generalized workflow for the synthesis of bromo-fluoro-substituted phenazines.
V. Potential Biological Significance and Signaling Pathways
The introduction of bromine and fluorine atoms into heterocyclic scaffolds can significantly impact their biological activity. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine can also contribute to binding interactions and may be involved in the compound's mechanism of action.
-
Quinoxaline Derivatives: Bromo- and fluoro-substituted quinoxalines have been investigated for their potential as anticancer agents, often acting as kinase inhibitors. Their mechanism can involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.
-
Benzimidazole Derivatives: Halogenated benzimidazoles are well-known for their broad-spectrum biological activities. They can act as antimicrobial agents by inhibiting microbial growth, or as anticancer agents by interfering with microtubule polymerization, a critical process in cell division.
-
Phenazine Derivatives: Bromo- and fluoro-substituted phenazines may exhibit enhanced antimicrobial and anticancer properties. Their mechanism of action is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and disrupt cellular redox balance, leading to apoptosis in cancer cells or death in microbial pathogens.
Caption: Potential mechanism of action for bromo-fluoro-substituted quinoxalines as kinase inhibitors.
Conclusion
This compound is a promising starting material for the synthesis of a variety of novel heterocyclic compounds. The generalized protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of 6-bromo-7-fluoro-substituted quinoxalines, 5-bromo-6-fluoro-substituted benzimidazoles, and bromo-fluoro-substituted phenazines. Further experimental work is necessary to establish optimized reaction conditions and to fully characterize the properties and potential applications of these novel compounds.
Application Notes and Protocols: 4-Bromo-3-fluorobenzene-1,2-diamine in the Synthesis of Organic Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of functional organic materials derived from 4-Bromo-3-fluorobenzene-1,2-diamine. This versatile building block is a key precursor in the development of quinoxaline and benzimidazole derivatives, which are classes of compounds with significant potential in the fields of organic electronics and medicinal chemistry.
Introduction
This compound is a substituted ortho-phenylenediamine that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. The presence of bromo and fluoro substituents on the benzene ring allows for fine-tuning of the electronic properties and reactivity of the resulting molecules. This makes it an attractive precursor for the development of novel organic functional materials with tailored characteristics for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and as scaffolds in medicinal chemistry.
The primary synthetic utility of this compound lies in its condensation reaction with 1,2-dicarbonyl compounds to form quinoxalines, or with aldehydes and carboxylic acids to yield benzimidazoles. These resulting heterocyclic systems are often highly conjugated and can exhibit desirable photophysical and electronic properties.
Synthesis of Functional Quinoxaline Derivatives
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse applications in medicinal chemistry and materials science. Their electron-deficient nature makes them suitable candidates for use as electron-transporting and emissive materials in OLEDs.
General Synthesis Workflow for Quinoxaline Derivatives
The synthesis of quinoxaline derivatives from this compound typically follows a straightforward condensation reaction with a 1,2-dicarbonyl compound.
General synthesis workflow for quinoxaline derivatives.
Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline
This protocol describes a general method for the synthesis of a representative quinoxaline derivative.
Materials:
-
This compound
-
Benzil
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of benzil in a minimal amount of ethanol or glacial acetic acid.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Bromo-7-fluoro-2,3-diphenylquinoxaline.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Applications in Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are known to possess electron-transporting properties, making them valuable components in the electron transport layer (ETL) of OLED devices. Furthermore, by appropriate molecular design, their derivatives can also function as fluorescent emitters. The presence of the bromo and fluoro substituents in materials derived from this compound can be leveraged to tune the material's energy levels (HOMO/LUMO) and photophysical properties.
OLED Device Fabrication Workflow
A typical multilayer OLED incorporating a quinoxaline-based material would follow the structure outlined below.
Application of 4-Bromo-3-fluorobenzene-1,2-diamine in Agricultural Chemistry Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzene-1,2-diamine is a halogenated ortho-phenylenediamine derivative with significant potential as a building block in the synthesis of novel agrochemicals. The presence of both bromine and fluorine atoms on the benzene ring can enhance the biological activity, metabolic stability, and lipophilicity of the resulting compounds, which are desirable properties for modern crop protection agents. The ortho-diamine functionality is a key precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles, a class of molecules with well-established fungicidal activity. This document outlines the potential applications of this compound in the discovery of new fungicides and provides detailed experimental protocols for the synthesis and evaluation of its derivatives.
Potential Application: Synthesis of Novel Benzimidazole Fungicides
The primary application of this compound in agricultural chemistry lies in its use as a precursor for the synthesis of 5-bromo-6-fluoro-benzimidazole derivatives. Benzimidazole fungicides, such as benomyl and thiabendazole, have been widely used in agriculture to control a broad spectrum of fungal diseases. The introduction of bromo and fluoro substituents on the benzimidazole scaffold can lead to new derivatives with improved efficacy, a modified spectrum of activity, and potentially a different mode of action or reduced resistance development.
The proposed synthetic pathway involves the condensation of this compound with a carboxylic acid or an aldehyde, a well-established method for benzimidazole synthesis. The resulting 5-bromo-6-fluoro-benzimidazole can be further functionalized to generate a library of candidate fungicides for biological screening.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-5-bromo-6-fluorobenzimidazoles
This protocol describes a general method for the synthesis of 2-substituted-5-bromo-6-fluorobenzimidazoles from this compound.
Materials:
-
This compound
-
Carboxylic acid (e.g., formic acid, acetic acid, or a substituted benzoic acid) or Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Hydrochloric acid (4 M) or p-Toluenesulfonic acid
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add the carboxylic acid (1.1 equivalents) or aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of hydrochloric acid (4 M) or p-toluenesulfonic acid.
-
If using an aldehyde, an oxidizing agent such as sodium metabisulfite may be required in a subsequent step to facilitate cyclization.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is ethanol, remove it under reduced pressure using a rotary evaporator. If DMF is used, pour the reaction mixture into water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-substituted-5-bromo-6-fluorobenzimidazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 2-substituted-5-bromo-6-fluorobenzimidazoles.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol outlines a method to evaluate the in vitro antifungal activity of the synthesized benzimidazole derivatives against common plant pathogenic fungi.
Materials:
-
Synthesized 2-substituted-5-bromo-6-fluorobenzimidazole compounds
-
Commercial fungicide (e.g., Carbendazim) as a positive control
-
Potato Dextrose Agar (PDA) medium
-
Plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized compounds and the positive control in DMSO at a concentration of 10 mg/mL.
-
Prepare PDA medium and autoclave it. Allow it to cool to about 50-60 °C.
-
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each Petri dish with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 2 °C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the inhibition data at different concentrations.
Workflow for Antifungal Activity Assay
Caption: Workflow for the in vitro antifungal activity assay.
Data Presentation
The following table is a template for presenting the fungicidal activity data of the synthesized 5-bromo-6-fluoro-benzimidazole derivatives.
| Compound ID | R-group at C2 | Test Fungus | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| BFB-1 | -H | Botrytis cinerea | 50 | ||
| BFB-2 | -CH₃ | Botrytis cinerea | 50 | ||
| BFB-3 | -C₆H₅ | Botrytis cinerea | 50 | ||
| BFB-1 | -H | Fusarium oxysporum | 50 | ||
| BFB-2 | -CH₃ | Fusarium oxysporum | 50 | ||
| BFB-3 | -C₆H₅ | Fusarium oxysporum | 50 | ||
| Control | Carbendazim | Botrytis cinerea | 50 | ||
| Control | Carbendazim | Fusarium oxysporum | 50 |
Conclusion
This compound is a valuable intermediate for the synthesis of novel, potentially potent benzimidazole-based fungicides. The provided protocols offer a solid foundation for researchers to synthesize and evaluate a range of derivatives. The unique substitution pattern of the resulting benzimidazoles may lead to the discovery of new agrochemicals with improved properties for effective crop protection. Further research into the structure-activity relationships of these compounds is warranted to optimize their fungicidal activity.
Troubleshooting & Optimization
Common side reactions in the synthesis of benzimidazoles from 4-Bromo-3-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazoles using 4-Bromo-3-fluorobenzene-1,2-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Benzimidazole Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Temperature: Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of reactants or products. |
| Suboptimal Reaction Conditions | - Catalyst: If using a catalyst, ensure it is fresh and used in the correct molar ratio. Consider screening different acid or metal catalysts.- Solvent: The choice of solvent is critical. Experiment with different solvents such as ethanol, methanol, or acetic acid to find the optimal medium for your specific aldehyde or carboxylic acid. |
| Poor Quality Starting Materials | - Purity of Diamine: Ensure the this compound is of high purity. Impurities can interfere with the cyclization process.- Purity of Aldehyde/Carboxylic Acid: Verify the purity of the aldehyde or carboxylic acid being used. |
| Decomposition of Reactants or Products | - Harsh Conditions: Strong acidic conditions or excessively high temperatures can lead to the decomposition of starting materials or the final benzimidazole product. Consider using milder reaction conditions. |
Issue 2: Formation of a Mixture of Regioisomers
The use of the asymmetrically substituted this compound can potentially lead to the formation of two regioisomers: the desired 5-Bromo-6-fluoro-1H-benzo[d]imidazole and the isomeric 6-Bromo-5-fluoro-1H-benzo[d]imidazole.
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol in Cyclization | - Steric Hindrance: The regioselectivity of the cyclization can be influenced by the steric bulk of the aldehyde or carboxylic acid used. Bulky reactants may favor the formation of one isomer over the other.- Electronic Effects: The electronic properties of the aldehyde or carboxylic acid can also influence the site of initial condensation. Experiment with reactants bearing different electronic groups.- Reaction Conditions: Systematically vary the reaction temperature and catalyst to determine the optimal conditions for the selective formation of the desired isomer. |
| Difficult Separation of Isomers | - Chromatography: Utilize column chromatography with a carefully selected eluent system to separate the isomers. Monitoring with a high-resolution analytical technique like HPLC can aid in optimizing the separation.- Recrystallization: Fractional recrystallization from a suitable solvent system may help in isolating the major isomer. |
Issue 3: Presence of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Formation of 1,2-Disubstituted Benzimidazole | - Stoichiometry: This side product arises from the reaction of a second molecule of the aldehyde with the newly formed benzimidazole. Carefully control the stoichiometry, using a 1:1 molar ratio of the diamine to the aldehyde. A slight excess of the diamine may also suppress this side reaction. |
| Dehalogenation | - Reaction Conditions: Loss of the bromine or fluorine atom can occur under harsh reductive conditions or in the presence of certain metal catalysts. If dehalogenation is observed, consider using milder reducing agents or alternative catalysts. |
| Polymerization | - Acid Concentration: High concentrations of strong acids can sometimes lead to the polymerization of the starting materials or intermediates. Use the minimum effective amount of acid catalyst and consider adding it portion-wise. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzimidazoles from this compound?
The most prevalent method is the condensation of the diamine with an aldehyde or a carboxylic acid. The reaction with an aldehyde is often referred to as the Phillips condensation. This typically involves heating the reactants in a suitable solvent, often with an acid catalyst.
Q2: How can I confirm the regiochemistry of my synthesized benzimidazole?
Unequivocal structure determination requires advanced analytical techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, are powerful tools. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom can provide definitive evidence for the substitution pattern on the benzene ring. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides the most definitive structural proof.
Q3: Are there any specific safety precautions I should take when working with this compound?
As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) before use. This compound is a substituted o-phenylenediamine, and compounds in this class can be toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
A general experimental protocol for the synthesis of 5-Bromo-6-fluoro-2-substituted-1H-benzo[d]imidazoles via condensation with an aldehyde is provided below. This protocol may require optimization for specific aldehydes.
Synthesis of 5-Bromo-6-fluoro-2-(aryl)-1H-benzo[d]imidazole
Materials:
-
This compound
-
Substituted aromatic aldehyde (1.0 equivalent)
-
Ethanol or Acetic Acid (as solvent)
-
Hydrochloric acid (catalytic amount, if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the aromatic aldehyde to the solution.
-
If using a catalyst, add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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If the product precipitates, filter the solid and wash with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the purified product by NMR, Mass Spectrometry, and melting point analysis.
Visualizations
Diagram 1: General Synthesis of 5-Bromo-6-fluoro-benzimidazoles
Caption: Reaction scheme for benzimidazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting steps for low product yield.
Diagram 3: Potential Side Reactions
Technical Support Center: Optimizing Reactions with 4-Bromo-3-fluorobenzene-1,2-diamine
Welcome to the technical support center for 4-Bromo-3-fluorobenzene-1,2-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis of complex molecules using this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a key building block in medicinal chemistry and materials science. It is frequently used in the synthesis of:
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Benzimidazoles and Quinoxalines: The ortho-diamine functionality readily undergoes condensation reactions with aldehydes, ketones, and carboxylic acid derivatives to form these important heterocyclic scaffolds.[1]
-
Kinase Inhibitors and other Biologically Active Molecules: The resulting benzimidazole and quinoxaline cores, bearing the bromo and fluoro substituents, serve as valuable intermediates for further functionalization, often through cross-coupling reactions, in the development of therapeutic agents.[2][3][4]
-
IL-17 Modulators: This compound has been utilized in the synthesis of potent modulators of Interleukin-17, which are of interest for treating inflammatory and autoimmune disorders.[2]
Q2: What are the key reactivity features of this molecule to consider?
A2: this compound possesses several reactive sites that can be selectively addressed:
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Ortho-diamine: This is the most reactive part of the molecule for condensation reactions.
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Aryl Bromide: The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The presence of two electron-donating amino groups can facilitate oxidative addition of palladium.
-
Fluorine Substituent: The fluorine atom influences the electronic properties of the benzene ring and can affect the reactivity of the adjacent amino group.
Q3: How should I store this compound?
A3: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Due to the presence of the diamine functionality, it can be susceptible to oxidation, which may lead to discoloration and the formation of impurities.
Troubleshooting Guides
Below are troubleshooting guides for common reactions involving this compound.
Benzimidazole and Quinoxaline Formation (Condensation Reactions)
Problem: Low yield of the desired benzimidazole or quinoxaline.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction temperature or time. - Use a catalyst. For benzimidazole synthesis from aldehydes, various catalysts can be employed. For quinoxaline synthesis from 1,2-dicarbonyl compounds, mild acidic conditions are often effective. |
| Side Product Formation (e.g., over-oxidation, polymeric materials) | - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the diamine. - Use milder reaction conditions (e.g., lower temperature, less reactive catalyst). |
| Poor Solubility of Starting Materials | - Choose a solvent in which both the diamine and the coupling partner are soluble. Common solvents for these reactions include ethanol, acetic acid, or toluene. |
| Decomposition of Starting Material | - Ensure the quality of the this compound is high and that it has been stored properly. Impurities can interfere with the reaction. |
Experimental Protocol: Synthesis of a Benzimidazole Derivative
This protocol is adapted from a procedure for the synthesis of a TLR9 inhibitor intermediate.[1]
-
Reaction: Condensation of this compound with 4-(methylsulfonyl)benzaldehyde.
-
Reagents:
-
This compound (1.0 eq)
-
4-(methylsulfonyl)benzaldehyde (1.0 eq)
-
-
Procedure: The synthesis involves a multi-step process including the initial condensation followed by subsequent reactions. The overall yield reported for the formation of the final benzimidazole product over four steps was 52%.[1] For a direct condensation, a common procedure involves heating the reactants in a suitable solvent like ethanol or acetic acid, sometimes with a catalytic amount of acid.
-
Work-up: The work-up procedure typically involves cooling the reaction mixture, followed by filtration to collect the precipitated product, or extraction if the product is soluble in the reaction mixture. Purification is often achieved by recrystallization or column chromatography.
Experimental Protocol: Synthesis of a Quinoxaline Derivative
This protocol is based on a procedure described for the synthesis of PARP inhibitors.[5]
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Reaction: Condensation of this compound with methyl 2,2,2-trimethoxyacetate.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Methyl 2,2,2-trimethoxyacetate (2.0 eq)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (0.1 eq)
-
Toluene
-
100 °C, 5 hours
-
-
Procedure: To a solution of this compound in toluene, add ytterbium(III) trifluoromethanesulfonate and methyl 2,2,2-trimethoxyacetate. The reaction mixture is heated at 100 °C for 5 hours.
-
Work-up: The solvent is removed under reduced pressure, and the crude product is purified by reverse-phase chromatography.
Suzuki-Miyaura Cross-Coupling
Problem: Low yield of the coupled product.
| Potential Cause | Suggested Solution |
| Catalyst/Ligand Inefficiency | - Screen different palladium catalysts and phosphine ligands. For ortho-substituted anilines, bulky electron-rich ligands can be effective.[6] - Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. |
| Base Incompatibility | - The choice of base is critical. Common bases include K2CO3, K3PO4, and Cs2CO3. The solubility and strength of the base can significantly impact the reaction rate. |
| De-boronation of Boronic Acid/Ester | - Use milder reaction conditions (lower temperature). - Use a less nucleophilic base. |
| Dehalogenation (loss of Bromine) | - This is a common side reaction in palladium-catalyzed couplings. Lowering the reaction temperature or using a different ligand/catalyst system can sometimes mitigate this issue. |
| Inhibition by Amino Groups | - The ortho-amino groups can potentially coordinate to the palladium center and inhibit catalysis. While often not a major issue, if suspected, protection of the amino groups could be considered, although this adds extra steps to the synthesis. |
Data Presentation: Suzuki Coupling Conditions
While specific comparative data for this compound is limited in the literature, the following table provides a general starting point for optimization based on typical Suzuki-Miyaura conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh3)4 | Pd(OAc)2 | PdCl2(dppf) |
| Ligand | - | SPhos | - |
| Base | K2CO3 | K3PO4 | Cs2CO3 |
| Solvent | Dioxane/H2O | Toluene/H2O | DMF |
| Temperature | 80-100 °C | 90-110 °C | 80-120 °C |
Buchwald-Hartwig Amination
Problem: Low yield of the aminated product.
| Potential Cause | Suggested Solution |
| Catalyst/Ligand Deactivation | - Use a robust catalyst/ligand system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are often effective. - Ensure strictly anaerobic conditions, as oxygen can deactivate the catalyst. |
| Base Strength/Solubility | - Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. |
| Steric Hindrance | - If coupling a bulky amine, a more sterically demanding ligand may be necessary to facilitate reductive elimination. |
| Competitive Self-Coupling | - This can sometimes occur. Optimizing the stoichiometry of the reactants and the reaction conditions can help to minimize this side reaction. |
Visualizations
Experimental Workflow for Benzimidazole Synthesis
Caption: A typical workflow for the synthesis of benzimidazoles.
Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
Caption: A logical approach to troubleshooting low yields.
References
- 1. WO2022040260A1 - 1h-benzo[d]imidazole derivatives as tlr9 inhibitors for the treatment of fibrosis - Google Patents [patents.google.com]
- 2. WO2021170627A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]
- 3. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2021260092A1 - Quinoxaline derivatives as anti-cancer drugs - Google Patents [patents.google.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from 4-Bromo-3-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to address specific issues encountered during the purification of products derived from 4-Bromo-3-fluorobenzene-1,2-diamine, primarily focusing on the synthesis of quinoxaline and benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized from this compound?
The most common products are heterocyclic compounds, primarily 6-bromo-7-fluoroquinoxalines and 5-bromo-6-fluorobenzimidazoles. These are typically synthesized through condensation reactions with 1,2-dicarbonyl compounds (for quinoxalines) or aldehydes/carboxylic acids (for benzimidazoles).
Q2: What are the typical impurities I should expect in my crude product?
Common impurities include:
-
Unreacted starting materials: this compound and the respective carbonyl compound.
-
Side products: In quinoxaline synthesis, benzimidazole derivatives can form as a side product, especially under acidic conditions.
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Over-oxidation products: The diamine starting material can be susceptible to oxidation, leading to colored impurities.
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Isomeric mixtures: Depending on the reaction conditions, regioisomers may form.
-
Polymeric materials: Tarry byproducts can form, particularly in high-temperature reactions.
Q3: What are the general purification strategies for these products?
The two primary purification techniques are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity isolation and for separating challenging isomeric mixtures.
Q4: Which solvents are typically used for the recrystallization of bromo-fluoro substituted quinoxalines and benzimidazoles?
Ethanol and methanol are common choices for recrystallization. For quinoxaline derivatives, purification is often achieved by crystallization from ethanol.[1] Benzimidazole derivatives can also be recrystallized from ethanol.
Q5: What type of stationary phase and eluents are suitable for column chromatography of these compounds?
Silica gel is the most common stationary phase for the column chromatography of these halogenated heterocycles. A typical eluent system is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. For some derivatives, a gradient of petroleum ether and ethyl acetate is effective.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The crude product is impure, leading to a melting point depression. The boiling point of the solvent is higher than the melting point of the product. | Try a lower-boiling point solvent. Use a solvent pair (a good solvent and a poor solvent). Ensure the initial product is as pure as possible before recrystallization. |
| No crystals form upon cooling. | The solution is not saturated. The product is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure product. |
| Low recovery of the purified product. | The product is too soluble in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen eluent system is not optimal. The column was not packed properly. | Optimize the eluent system using TLC to achieve a good separation of spots (Rf value of the target compound around 0.3). Ensure the silica gel is packed uniformly without any cracks or channels. |
| The product does not move from the origin (streaking). | The eluent is not polar enough. The compound may be interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent. For highly polar compounds, consider using a more polar solvent system like methanol in dichloromethane. Add a small amount of a base like triethylamine or ammonia to the eluent to neutralize the silica gel. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent system. |
| The product bands are very broad (tailing). | The compound is sparingly soluble in the eluent. The column is overloaded with the sample. | Choose an eluent system in which the compound is more soluble. Use a larger column or reduce the amount of crude product loaded. |
Quantitative Data Summary
The following tables summarize typical purification data for bromo-fluoro substituted quinoxalines and benzimidazoles. Note that yields can be highly dependent on the specific reaction conditions and scale.
Table 1: Purification of Substituted Quinoxalines
| Product | Purification Method | Solvent/Eluent | Yield (%) | Purity (HPLC) |
| 6-bromo-7-fluoro-2,3-diphenylquinoxaline | Recrystallization | Ethanol | 95 | >98% |
| 4-benzylpyrrolo[1,2-a]quinoxaline derivatives | Column Chromatography | Petroleum ether/ethyl acetate (15:1) | 76 | Not specified |
| Substituted 2-phenylquinoxalines | Recrystallization | Hot methanol | 75-80 | Not specified |
Table 2: Purification of Substituted Benzimidazoles
| Product | Purification Method | Solvent/Eluent | Yield (%) | Purity (HPLC) |
| 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | Not specified | Not specified | High | Not specified |
| 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl)benzimidazoles | Thermal conversion in nitrobenzene | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol) with heating. A good solvent will dissolve the compound when hot and allow it to precipitate upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper. If the solution is colored, add a spatula-tip of activated charcoal and boil for a few minutes before hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., different percentages of ethyl acetate in petroleum ether). Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with the least polar mixture. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compounds.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow from synthesis to purification.
Caption: Troubleshooting decision tree for purification issues.
References
Optimizing Suzuki coupling conditions for 4-Bromo-3-fluorobenzene-1,2-diamine
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with challenging substrates like 4-Bromo-3-fluorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The substrate this compound presents several challenges. The two amino groups make the aryl bromide electron-rich, which can slow down the initial oxidative addition step of the catalytic cycle.[1][2] Additionally, the presence of two ortho-substituents (fluoro and amino groups) relative to the bromine atom creates significant steric hindrance.[3][4] The diamine functionality can also chelate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Developing a successful coupling method for such unprotected ortho-bromoanilines is of significant interest to the chemistry community.[5][6]
Q2: My reaction yield is very low. What are the most common initial troubleshooting steps?
A2: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check is recommended:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[7] Ensure your reaction vessel and solvents are thoroughly purged with an inert gas like argon or nitrogen.[8]
-
Reagent Quality: Use fresh, high-purity reagents. Phosphine ligands are susceptible to oxidation, and boronic acids can degrade over time, especially heteroaryl boronic acids which are prone to protodeborylation.[1][7]
-
Catalyst System: The choice of catalyst and ligand is crucial. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ may be ineffective for this hindered and electron-rich substrate.[5][6] Consider specialized ligands designed for challenging couplings.
-
Base and Solvent: The base is essential for activating the boronic acid but the wrong choice can lead to side reactions.[7] The solvent must be anhydrous (unless using a specific aqueous system) and degassed.[7]
Q3: What are the recommended catalyst and ligand systems for coupling with ortho-bromoanilines?
A3: For unprotected ortho-bromoanilines, standard palladium catalysts often result in low yields due to a lack of catalyst turnover.[6] High-throughput screening has shown that preformed palladacycles, specifically CataCXium A Pd G3 , can be uniquely effective.[5][6] Other catalysts such as Pd(Amphos)Cl₂, SPhos Pd G4, and Pd(OAc)₂ with various ligands have been shown to be less effective for this class of substrate.[5] For sterically demanding couplings, bulky, electron-rich phosphine ligands like SPhos or AntPhos are often employed to facilitate the challenging oxidative addition step.[3][4]
Q4: How do I select the optimal base and solvent for this reaction?
A4: The choice of base and solvent is interdependent and critical for success.
-
Base: A base is required to activate the boronic acid for transmetalation.[9][10] For sensitive substrates, milder bases like K₃PO₄, KF, or Cs₂CO₃ are often preferred to minimize side reactions like protodeborylation.[7] Stronger bases like NaOH or KOtBu can be effective but may not be compatible with all functional groups.[11][12] In studies with ortho-bromoanilines, Cs₂CO₃ was found to be effective.[6]
-
Solvent: A range of solvents can be used, including THF, dioxane, toluene, and DMF.[10][12] For the challenging coupling of unprotected ortho-bromoanilines, 2-MeTHF was identified as a superior solvent, providing significantly higher yields compared to dioxane, EtOAc, or PhMe.[5][6] Often, a co-solvent of water is used, but for substrates prone to protodeborylation, anhydrous conditions may be necessary.[7]
Q5: I'm observing significant side products like homocoupling and dehalogenation. How can I minimize them?
A5:
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or if a Pd(II) precatalyst is used.[1] To minimize this, ensure the reaction is thoroughly deoxygenated. Using a Pd(0) source directly or ensuring efficient reduction of a Pd(II) source can also help.[1]
-
Dehalogenation: The replacement of the bromine atom with hydrogen can occur if a hydride source is present. This can happen when the palladium complex oxidizes an amine base or an alcohol solvent.[1] Choosing a non-coordinating base and an appropriate solvent can mitigate this.
-
Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom and is a major side reaction, particularly for electron-deficient or heteroaryl boronic acids.[1][7] To reduce its occurrence, use milder bases, anhydrous conditions, or protect the boronic acid as a more stable pinacol ester or MIDA boronate, which releases the active species slowly.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive Catalyst | • Use a fresh, high-purity catalyst and ligand.[7] • Switch to a specialized catalyst system like CataCXium A Pd G3 for ortho-bromoanilines.[5][6] • Ensure an inert atmosphere to prevent catalyst oxidation.[7] |
| 2. Inefficient Oxidative Addition | • Use a bulky, electron-rich ligand (e.g., Buchwald ligands like SPhos).[2] • Increase reaction temperature moderately, but avoid excessive heat which can cause catalyst decomposition.[7] | |
| 3. Poor Reagent Quality | • Use fresh boronic acid/ester.[7] • Ensure aryl bromide is pure. | |
| Significant Side Products | 1. Protodeborylation of Boronic Acid | • Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[7] • Use anhydrous conditions.[7] • Use a more stable boronic ester (e.g., pinacol or MIDA).[7] • Minimize reaction time by monitoring progress.[7] |
| 2. Homocoupling of Boronic Acid | • Thoroughly degas all solvents and the reaction mixture.[1][8] • Use a Pd(0) catalyst source directly. | |
| 3. Dehalogenation of Aryl Bromide | • Change the base or solvent system to one less likely to act as a hydride source.[1] | |
| Reaction Stalls | 1. Catalyst Deactivation/Inhibition | • The diamine substrate may be chelating the palladium center. Consider increasing catalyst loading or using a ligand less prone to displacement.[5] |
| 2. Poor Solubility | • Ensure all reagents are soluble at the reaction temperature.[12] • Consider a different solvent system (e.g., 2-MeTHF).[6] |
Optimized Conditions for a Model System
The following table summarizes optimized conditions developed for the Suzuki-Miyaura coupling of an unprotected ortho-bromoaniline, which serves as an excellent starting point for this compound.
| Parameter | Optimized Condition | Yield (%) | Reference |
| Catalyst | CataCXium A Pd G3 (10 mol%) | 95% | [5][6] |
| Base | Cs₂CO₃ (2 equiv.) | 95% | [6] |
| Solvent | 2-MeTHF | 95% | [5][6] |
| Boronate | Benzyl boronic ester (2 equiv.) | 95% | [6] |
| Temperature | 80 °C | 95% | [6] |
| Concentration | 0.3 M | 91% | [6] |
Note: The table reflects results from a model system and may require further optimization for the specific target substrate.
Detailed Experimental Protocol (General Starting Point)
This protocol is a general methodology that should be adapted and optimized for the specific coupling partners.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure an oxygen-free environment.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 2-MeTHF) via cannula or syringe.[5][6] Allow the mixture to stir for 5-10 minutes. Finally, add the palladium catalyst (e.g., CataCXium A Pd G3, 0.05 - 0.10 equiv.) as a solid in one portion under a positive flow of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.[7]
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.[7]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A standard workflow for setting up and performing the Suzuki reaction.
Caption: A decision tree to diagnose and solve common Suzuki coupling issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting failed Buchwald-Hartwig amination with 4-Bromo-3-fluorobenzene-1,2-diamine
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This guide is specifically tailored to address challenges encountered when using 4-Bromo-3-fluorobenzene-1,2-diamine as a substrate.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not showing any product formation. What are the common causes?
A1: A complete lack of reactivity can stem from several factors. The most common culprits include:
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Inactive Catalyst: The Pd(0) active species may not have formed correctly, or the catalyst may have been deactivated by oxygen. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1][2]
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Inappropriate Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent. For an electron-deficient substrate like this compound, a strong base is generally required to facilitate the deprotonation of the amine.[2]
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Low Reaction Temperature: While some modern catalyst systems operate at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2]
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Catalyst Inhibition: The 1,2-diamine functionality of your substrate can act as a chelating ligand for the palladium center, leading to catalyst inhibition.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?
A2: With this compound, several side reactions are possible:
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Double Amination: The presence of two primary amine groups can lead to the formation of a diarylated product where two molecules of the aryl bromide have coupled with both amines of the diamine.
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Hydrodehalogenation: This is a common side reaction where the bromo substituent is replaced by a hydrogen atom, yielding 3-fluorobenzene-1,2-diamine.[3]
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Homocoupling: While less common with modern ligands, self-coupling of the aryl bromide can occur.
Q3: How can I selectively achieve mono-amination on this compound?
A3: Achieving selective mono-amination is a significant challenge with this substrate. Here are a few strategies:
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Use of Bulky Ligands: Sterically hindered phosphine ligands can favor the formation of the mono-arylated product by sterically hindering the approach of a second molecule of the aryl bromide to the already-coupled diamine.
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Protecting Group Strategy: One of the amine groups can be temporarily protected with a suitable protecting group (e.g., Boc, Cbz). This allows for selective amination of the unprotected amine, followed by a deprotection step.
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Control of Stoichiometry: Using a slight excess of the diamine relative to the aryl bromide can favor mono-amination, although this may result in lower overall conversion of the aryl bromide.
Q4: The ortho-fluoro substituent in my substrate seems to be affecting the reaction. How does it influence the outcome?
A4: The electron-withdrawing nature of the fluorine atom can have both positive and negative effects. It can facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting. However, it also decreases the nucleophilicity of the adjacent amine group, potentially slowing down the C-N bond-forming reductive elimination step. This can sometimes lead to an increased propensity for side reactions.
Troubleshooting Guide
If your Buchwald-Hartwig amination of this compound is failing or giving poor results, follow this troubleshooting workflow:
Caption: A flowchart for troubleshooting a failed Buchwald-Hartwig amination.
Key Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for your specific amine coupling partner. It is adapted from established methods for similar electron-deficient aryl bromides.[2]
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the Palladium Precatalyst (1-5 mol%) and the Ligand (1.2-6 mol%).
-
Add the Base (1.2-2.0 equivalents).
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Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
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Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.
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Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
Monitoring and Workup:
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting points for the optimization of the Buchwald-Hartwig amination of this compound. These conditions are based on successful reports for structurally related substrates.[2]
| Parameter | Recommended Starting Condition | Alternative Conditions for Optimization | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%), [Pd(allyl)Cl]₂ (1-2 mol%) | Pd₂(dba)₃ is a common and effective Pd(0) source. |
| Ligand | XPhos (2.4-4.8 mol%) | RuPhos, BrettPhos, SPhos (equivalent mol%) | Bulky, electron-rich biaryl phosphine ligands are generally effective for challenging substrates. |
| Base | NaOt-Bu (1.5 equiv) | LHMDS, K₃PO₄, Cs₂CO₃ (2.0 equiv) | A strong, non-nucleophilic base is often required. |
| Solvent | Toluene | Dioxane, THF, t-BuOH | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 100 °C | 80 °C, 110 °C | Higher temperatures are often necessary for electron-deficient substrates. |
| Concentration | 0.2 M | 0.1 M, 0.5 M | Concentration can influence reaction rates and side product formation. |
Potential Reaction Pathways and Side Reactions
The following diagram illustrates the desired catalytic cycle and potential off-cycle reactions that can occur during the amination of this compound.
Caption: The desired catalytic cycle and potential side reactions.
References
Preventing the formation of impurities in reactions involving 4-Bromo-3-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluorobenzene-1,2-diamine. The following information is designed to help prevent the formation of common impurities and address issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound?
A1: The primary impurities arise from the oxidation of the diamine. Like other o-phenylenediamines, this compound is susceptible to air oxidation, which can lead to the formation of highly colored dimeric and polymeric species. These impurities can give your reaction mixture and final product a yellow, brown, or even dark purple color. In the context of its common application in benzimidazole synthesis, side products such as 1,2-disubstituted benzimidazoles can also form.
Q2: How can I prevent the oxidation of this compound during a reaction?
A2: To minimize oxidation, it is crucial to limit the exposure of the diamine to atmospheric oxygen. This can be achieved by:
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Working under an inert atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is highly effective.
-
Using degassed solvents: Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Adding antioxidants: While less common in academic labs for small-scale synthesis, the use of antioxidants can be considered in specific applications.
Q3: My reaction mixture has turned a dark color. What does this indicate and what should I do?
A3: A dark coloration (yellow, brown, or black) is a strong indicator of the formation of oxidative impurities. While it is best to prevent their formation, if they do appear, you can attempt to remove them during workup and purification. Common purification techniques include:
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Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of your crude product can help adsorb colored impurities.[1][2] Be cautious as excessive use can also lead to the loss of your desired product.
-
Chromatography: Column chromatography is often effective at separating the desired product from colored, more polar impurities.
-
Recrystallization: This can be effective if there is a significant difference in solubility between your product and the impurities.
Q4: When synthesizing a 2-substituted benzimidazole, I am getting a significant amount of the 1,2-disubstituted side product. How can I improve the selectivity?
A4: The formation of 1,2-disubstituted benzimidazoles is a common side reaction. To favor the formation of the desired 2-substituted product, you can:
-
Control the stoichiometry: Using a 1:1 ratio or a slight excess of the this compound to the aldehyde can favor the mono-substituted product.[2]
-
Choose the appropriate solvent: The choice of solvent can influence the selectivity. Non-polar solvents may favor the 2-substituted product.[2]
-
Select a suitable catalyst: Certain catalysts can promote the selective formation of 2-substituted benzimidazoles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown/black upon addition of this compound. | Oxidation of the diamine by atmospheric oxygen. | 1. Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).2. Use freshly degassed solvents.3. Add the diamine to the reaction mixture at a lower temperature if the reaction conditions permit. |
| The isolated product is a dark-colored solid or oil. | Presence of oxidative dimeric or polymeric impurities. | 1. During recrystallization, add a small amount of activated carbon to the hot solution and filter while hot.[1][2]2. Purify the crude product using column chromatography, paying attention to the polarity of the eluent to separate the more polar colored impurities.3. Consider an acid-base extraction to separate the basic benzimidazole product from non-basic impurities.[2] |
| Formation of multiple spots on TLC, indicating a mixture of products. | - Formation of 1,2-disubstituted benzimidazole.- Incomplete reaction.- Side reactions involving the aldehyde or carboxylic acid. | 1. Adjust the stoichiometry of the reactants (use a 1:1 or slight excess of the diamine).[2]2. Monitor the reaction progress closely using TLC to determine the optimal reaction time.[2]3. Re-evaluate the reaction conditions (solvent, temperature, catalyst) to improve selectivity. |
| Low yield of the desired benzimidazole product. | - Incomplete reaction.- Degradation of the starting material or product.- Inefficient purification. | 1. Ensure the purity of the starting this compound.2. Optimize reaction time and temperature.3. Choose a suitable catalyst and optimize its loading.[2]4. Re-evaluate the workup and purification procedures to minimize product loss. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-6-bromo-5-fluoro-1H-benzimidazoles with Minimal Impurity Formation
This protocol is a general guideline for the condensation of this compound with an aldehyde to form the corresponding benzimidazole, with an emphasis on preventing oxidative impurities.
Materials:
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This compound
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Aldehyde (1 equivalent)
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Ethanol (degassed)
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Catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or ammonium chloride)
-
Inert gas (Nitrogen or Argon)
Procedure:
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Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
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To the flask, add this compound (1 equivalent) and the aldehyde (1 equivalent).
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Add degassed ethanol to the flask to dissolve the reactants.
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Add the catalyst to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (disappearance of the starting materials), cool the reaction mixture to room temperature.
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If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Experimental Workflow for Impurity Prevention
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-3-fluorobenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4-Bromo-3-fluorobenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield of the desired product. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate can be attributed to several factors, primarily related to catalyst deactivation and the electronic nature of the starting material. The vicinal diamine functionality can chelate with the palladium catalyst, potentially inhibiting its catalytic activity. Additionally, the electron-donating nature of the amino groups can make the oxidative addition step more challenging.
Here is a systematic approach to troubleshooting:
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Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often effective for electron-rich aryl bromides as they promote the oxidative addition step.
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Base Selection: The base is crucial for the transmetalation step. It's important to use a base that is strong enough to activate the boronic acid but does not lead to decomposition of the starting material or product.
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Solvent and Temperature: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Temperature can also significantly impact the reaction rate.
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Reaction Setup: Proper exclusion of oxygen is critical, as Pd(0) species are sensitive to air and can be oxidized to an inactive state.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Effective bases for Suzuki couplings. K₃PO₄ is often a good first choice. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | Biphasic solvent systems are often effective. |
| Temperature | 80-110 °C | Higher temperatures are often required for challenging substrates. |
| Catalyst Loading | 1-5 mol% | Higher catalyst loading may be necessary for difficult couplings. |
Issue 2: Catalyst Deactivation and Side Reactions
Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture, and I'm also getting significant amounts of dehalogenated starting material. What is causing this and how can I prevent it?
Answer:
The formation of palladium black is a common sign of catalyst decomposition, leading to a loss of catalytic activity. Dehalogenation is a frequent side reaction, particularly with electron-rich aryl halides.
Potential Causes and Solutions:
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Catalyst Poisoning by Vicinal Diamine: The 1,2-diamine moiety in your substrate can act as a bidentate ligand, forming a stable chelate with the palladium center and deactivating it.
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Solution: Employ bulky monodentate ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can prevent the formation of stable chelates. Increasing the ligand-to-palladium ratio can also be beneficial.
-
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Oxidative Degradation: The Pd(0) active catalyst can be oxidized by trace amounts of oxygen in the reaction mixture.
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Solution: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
-
Protodeboronation of Boronic Acid: The boronic acid can be protonated and decompose, especially in the presence of water and a strong base.
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Solution: Use anhydrous solvents and consider using boronate esters (e.g., pinacol esters) which are more stable.
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Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for functionalizing this compound?
The suitability of a cross-coupling reaction depends on the desired bond formation.
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For C-C bond formation: The Suzuki-Miyaura coupling is often a robust and versatile choice due to the wide availability of boronic acids and its tolerance of many functional groups.[1] The Sonogashira coupling is ideal for introducing alkyne moieties.
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For C-N bond formation: The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides.[2][3]
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For C-C bond formation with alkenes: The Heck reaction is the standard method for coupling with alkenes.[4]
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For C-C bond formation with organotins: The Stille coupling is also an option, though the toxicity of tin reagents is a significant drawback.[5][6][7]
Q2: Can I perform a one-pot reaction where the cross-coupling is followed by a cyclization to form a benzimidazole?
Yes, a one-pot synthesis of benzimidazoles from o-phenylenediamines following a cross-coupling reaction is a common and efficient strategy.[8][9][10][11] After the cross-coupling reaction has furnished the desired substituted diamine, a variety of reagents can be added in the same pot to effect the cyclization. For example, aldehydes or carboxylic acids (or their derivatives) can be used to form the imidazole ring.
Q3: What is the expected order of reactivity if I want to perform sequential cross-couplings on a molecule with both a bromo and a chloro substituent?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. Therefore, you can selectively react at the bromine position while leaving the chlorine untouched by using milder reaction conditions. More forcing conditions would then be required to react at the chlorine position.
Q4: Are there any specific safety precautions I should take when working with this compound and palladium catalysts?
Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Palladium catalysts, especially palladium black, can be pyrophoric and should be handled with care. Organotin reagents used in Stille coupling are highly toxic and require special handling and disposal procedures.
Experimental Protocols
The following are generalized starting protocols. Optimization will likely be necessary for your specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
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To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., toluene/water 10:1).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.[12][13][14]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalyst selection logic based on desired bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on the reactivity of 4-Bromo-3-fluorobenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the reactivity of 4-Bromo-3-fluorobenzene-1,2-diamine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile precursor primarily used in condensation reactions to synthesize heterocyclic compounds. The most common applications include the synthesis of benzimidazoles (by reacting with aldehydes or carboxylic acids) and quinoxalines (by reacting with 1,2-dicarbonyl compounds). It is also a substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, targeting the carbon-bromine bond.
Q2: How does the fluorine substituent affect the reactivity of the diamine?
A2: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence the nucleophilicity of the adjacent amino groups and the reactivity of the aromatic ring. In condensation reactions, this electronic effect can impact the rate of cyclization.
Q3: Why is the choice of solvent critical for reactions with this diamine?
A3: The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and influencing reaction rates and yields. For condensation reactions, the solvent's polarity can affect the solubility of the starting materials and the stability of the transition states. In metal-catalyzed cross-coupling, the solvent can influence the solubility and stability of the catalyst, thereby impacting its activity.
Q4: Are there any specific safety precautions for handling this compound?
A4: Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in Condensation Reactions | 1. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or instability of intermediates. 2. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Catalyst Inactivity: If a catalyst is used, it may be inactive or poisoned by impurities. 4. Incomplete Reaction: The reaction time may be insufficient. | 1. Solvent Screening: Refer to the Data Presentation section for recommended solvents. Polar aprotic solvents like DMF or DMSO often give good results. For greener alternatives, ethanol or even water can be effective under the right conditions. 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Microwave irradiation can also be explored to shorten reaction times and improve yields. 3. Use Fresh Catalyst: Ensure the catalyst is fresh and active. If applicable, use a higher catalyst loading. 4. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion. |
| Formation of Multiple Byproducts | 1. Side Reactions: The solvent or reaction conditions may promote undesired side reactions, such as polymerization or the formation of regioisomers. 2. Oxidation of Diamine: The diamine is susceptible to oxidation, which can lead to colored impurities and byproducts. | 1. Optimize Reaction Conditions: Adjust the reaction temperature and consider using a milder catalyst. The choice of solvent can also influence selectivity. 2. Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). |
| Poor Solubility of Starting Materials | 1. Incorrect Solvent Choice: The diamine or the other reactant may have limited solubility in the chosen solvent. | 1. Consult Solubility Data: If available, check the solubility of your reactants in various solvents. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for dissolving polar organic molecules. A co-solvent system can also be employed. |
| Inconsistent Results in Cross-Coupling Reactions | 1. Variable Catalyst Activity: The palladium catalyst's activity can be highly sensitive to the solvent, base, and ligand used. 2. Moisture or Oxygen Contamination: These can deactivate the catalyst. | 1. Standardize Conditions: Ensure consistent conditions for each reaction. Refer to established protocols for palladium-catalyzed reactions. The choice of a polar aprotic solvent like dioxane or toluene is common. 2. Use Anhydrous and Degassed Solvents: Employ standard Schlenk line or glovebox techniques to exclude moisture and oxygen. |
Data Presentation
The following tables summarize the expected impact of solvent choice on the yield of common reactions with this compound, based on general principles and data for analogous compounds.
Table 1: Synthesis of 6-Bromo-7-fluoro-2-phenyl-1H-benzimidazole from this compound and Benzaldehyde
| Solvent | Dielectric Constant (20°C) | Typical Reaction Temperature (°C) | Expected Yield (%) | Notes |
| Ethanol | 24.6 | 80 | 75-85 | A common and relatively green solvent. Good for dissolving the diamine. |
| Dimethylformamide (DMF) | 36.7 | 100-120 | 85-95 | High boiling point allows for higher reaction temperatures, often leading to higher yields and shorter reaction times. |
| Dioxane | 2.2 | 100 | 70-80 | A less polar aprotic solvent. |
| Acetic Acid | 6.2 | 100-120 | 80-90 | Can act as both a solvent and a catalyst. |
| Water | 80.1 | 100 | 60-75 | A green solvent, but may require a catalyst or surfactant to improve solubility and yield. |
| Solvent-free | N/A | 120-140 | 80-90 | Environmentally friendly, but may require higher temperatures and can be challenging for heat-sensitive substrates. |
Table 2: Synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline from this compound and Benzil
| Solvent | Dielectric Constant (20°C) | Typical Reaction Temperature (°C) | Expected Yield (%) | Notes |
| Ethanol | 24.6 | 80 | 80-90 | Often used in combination with a catalytic amount of acetic acid. |
| Acetic Acid | 6.2 | 100-120 | 90-98 | Acts as both solvent and catalyst, promoting the condensation and cyclization. |
| Dimethylformamide (DMF) | 36.7 | 100 | 85-95 | Good for substrates with poor solubility in alcohols or acetic acid. |
| Toluene | 2.4 | 110 | 75-85 | A non-polar solvent, may require a Dean-Stark trap to remove water and drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-7-fluoro-2-phenyl-1H-benzimidazole
Materials:
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This compound
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Benzaldehyde
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Ethanol (anhydrous)
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Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
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Add benzaldehyde (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
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Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
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The product may precipitate out of solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
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Wash the collected solid with cold ethanol to remove any unreacted starting materials.
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Dry the product under vacuum to obtain 6-Bromo-7-fluoro-2-phenyl-1H-benzimidazole.
Protocol 2: Synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline
Materials:
-
This compound
-
Benzil
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzil (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to 100-120°C with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-7-fluoro-2,3-diphenylquinoxaline.
Visualizations
Caption: Experimental workflow for the synthesis of benzimidazole derivatives.
Caption: Troubleshooting logic for low product yield in condensation reactions.
Managing regioselectivity in reactions with 4-Bromo-3-fluorobenzene-1,2-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluorobenzene-1,2-diamine. The focus is on managing and predicting regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by the electronic and steric effects of its four substituents on the benzene ring. The two adjacent amino (-NH2) groups are strong activating, ortho-, para-directing groups. The fluorine (-F) and bromine (-Br) atoms are deactivating, ortho-, para-directing groups. The interplay of these competing effects determines the regiochemical outcome of reactions.
Q2: In a condensation reaction with a 1,2-dicarbonyl compound to form a quinoxaline, which nitrogen atom is expected to be more nucleophilic?
A2: The nitrogen atom at the C1 position is expected to be more nucleophilic. This is because it is para to the electron-withdrawing bromine atom and meta to the electron-withdrawing fluorine atom. The nitrogen at the C2 position is ortho to the fluorine atom and meta to the bromine atom. The stronger inductive effect of the fluorine atom at the ortho position makes the C2-amino group less nucleophilic.
Q3: For a Suzuki or other palladium-catalyzed cross-coupling reactions, which halogen is more likely to react?
A3: The bromine atom is significantly more reactive than the fluorine atom in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the C-F bond. Therefore, selective coupling at the C4 position (bromine) can be achieved under standard conditions.
Q4: If I want to perform an electrophilic aromatic substitution, where will the new substituent likely add?
A4: The most probable position for electrophilic aromatic substitution is C6. The two amino groups are strong activating groups and will direct an incoming electrophile to their ortho and para positions. The C6 position is ortho to the C1-amino group and para to the C2-amino group, making it the most electronically enriched and sterically accessible site.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in quinoxaline formation | 1. Low nucleophilicity of the diamine. 2. Steric hindrance from the fluorine atom. 3. Decomposition of the starting material under harsh reaction conditions. | 1. Use a mildly acidic catalyst (e.g., acetic acid) to protonate the dicarbonyl compound and increase its electrophilicity. 2. Increase the reaction temperature or time. 3. Consider using a microwave reactor to accelerate the reaction. |
| Mixture of regioisomers in a reaction involving the amino groups | 1. Similar nucleophilicity of the two amino groups under the reaction conditions. 2. Reversible reaction leading to a thermodynamic mixture of products. | 1. Lower the reaction temperature to favor the kinetically controlled product. 2. Use a bulkier reagent that will preferentially react with the less sterically hindered C1-amino group. 3. Employ a protecting group strategy to differentiate the two amino groups. |
| Reaction at the fluorine instead of the bromine in a cross-coupling reaction | This is highly unlikely under standard conditions. If observed, it may indicate a novel catalytic system or extreme reaction conditions. | 1. Re-verify the structure of the product. 2. Re-evaluate the reaction conditions. Standard Suzuki, Heck, or Buchwald-Hartwig conditions should favor C-Br activation. |
| No reaction in an electrophilic aromatic substitution | 1. The deactivating effect of the halogens is overcoming the activating effect of the amino groups. 2. The electrophile is not strong enough. | 1. Use a stronger Lewis acid catalyst. 2. Employ a more reactive electrophile. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Quinoxaline Derivative
This protocol describes the condensation of this compound with benzil to form 6-bromo-7-fluoro-2,3-diphenylquinoxaline.
-
Dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.0 equivalent of benzil to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 10 mol%).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol details the selective cross-coupling of this compound with phenylboronic acid.
-
To a reaction vessel, add 1.0 equivalent of this compound, 1.2 equivalents of phenylboronic acid, and 2.0 equivalents of a base (e.g., K2CO3 or Cs2CO3).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%) and a suitable solvent (e.g., dioxane/water mixture).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for predicting regioselectivity.
Caption: Comparison of amino group nucleophilicity.
Caption: Relative reactivity of C-X bonds in cross-coupling.
Scalability issues in the synthesis using 4-Bromo-3-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluorobenzene-1,2-diamine in chemical syntheses. The following information addresses common challenges, particularly those related to scalability.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles using this compound?
A1: The most prevalent methods involve the condensation of this compound with either carboxylic acids or aldehydes. The reaction with carboxylic acids, often carried out in the presence of a strong acid like hydrochloric acid at elevated temperatures, is known as the Phillips condensation.[1][2][3] Alternatively, condensation with aldehydes, typically under oxidative conditions, is also widely used.[4][5][6] Modern variations may employ microwave irradiation or various catalysts to improve yields and reduce reaction times.[7][8]
Q2: What are the primary scalability concerns when using this compound?
A2: The primary scalability concerns include:
-
Regioselectivity: Due to the unsymmetrical nature of the diamine, the formation of two different regioisomers is possible, which can complicate purification on a large scale.[9]
-
Exothermic Reactions: Condensation reactions, particularly when heated, can be exothermic and require careful temperature control in large reactors.
-
Purification: Removal of unreacted starting materials, catalysts, and regioisomeric by-products often requires chromatography on a lab scale, which is not economically viable for industrial production. Developing scalable crystallization or extraction procedures is crucial.
-
By-product Formation: At the high temperatures often required for Phillips condensation, the formation of colored, tar-like impurities can occur, complicating product isolation and reducing yield.[10] Oxidation of the diamine is also a potential side reaction.
-
Reagent Handling: The use of corrosive acids, hazardous solvents, and potentially expensive catalysts can pose logistical and safety challenges at a larger scale.
Q3: How does the presence of the bromo and fluoro substituents affect the synthesis?
A3: The electron-withdrawing nature of the fluorine and bromine atoms can decrease the nucleophilicity of the amino groups, potentially requiring harsher reaction conditions (e.g., higher temperatures or stronger acids) for cyclization compared to unsubstituted o-phenylenediamine. This can lead to an increase in by-product formation. However, these substituents are often crucial for the desired biological activity of the final molecule.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Benzimidazole Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase reaction temperature or time. - Consider using a catalyst (e.g., p-toluenesulfonic acid, metal catalysts) to facilitate the reaction under milder conditions.[6][7] - For reactions with carboxylic acids, ensure sufficient acid catalyst is present to promote dehydration. |
| Degradation of Starting Material or Product | - If using high temperatures, consider alternative, lower-temperature methods such as using a more reactive carboxylic acid derivative (e.g., acid chloride or ester) or a catalyzed reaction. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine. |
| Sub-optimal Reagent | - When using an aldehyde, ensure it is free of oxidized carboxylic acid impurities. - The choice of solvent can be critical; experiment with different solvents to find the optimal conditions. |
Issue 2: Formation of Impurities and Purification Challenges
| Potential Cause | Troubleshooting Suggestion |
| Formation of Regioisomers | - Modifying the reaction conditions (e.g., temperature, catalyst) may influence the isomeric ratio, although complete selectivity is often difficult to achieve.[9] - Develop a selective crystallization procedure. This may involve screening various solvent systems to find one that preferentially crystallizes the desired isomer. |
| Colored By-products | - These are often due to oxidation. Perform the reaction under an inert atmosphere. - The use of an antioxidant additive may be beneficial. - Treatment of the crude product with activated carbon can help remove colored impurities. |
| Residual Catalyst | - If using a metal catalyst, select one that can be easily filtered off. - For acid catalysts, a basic workup is necessary to neutralize and remove them. |
Experimental Protocols
Example Protocol: Synthesis of 2-Aryl-6-bromo-7-fluoro-1H-benzimidazole via Aldehyde Condensation (Lab Scale with Scalability Considerations)
This protocol is a general guideline and may require optimization for specific aldehydes.
Reagents:
-
This compound
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)[6]
-
Dimethylformamide (DMF)
-
Sodium Bicarbonate Solution
-
Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in DMF.
-
Scalability Note: On a large scale, the use of a mechanically stirred reactor with a thermocouple for accurate temperature monitoring is essential. The choice of solvent may be re-evaluated based on cost, safety, and ease of removal.
-
-
Reagent Addition: Add the aromatic aldehyde (1 equivalent) and p-TsOH (0.1 equivalents) to the solution.
-
Scalability Note: The addition of reagents should be done portion-wise or via an addition funnel to control any potential exotherm.
-
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Scalability Note: Heat transfer is less efficient in large reactors. Ensure adequate heating and mixing to maintain a consistent temperature throughout the reaction mass.
-
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a stirred solution of sodium bicarbonate in water.
-
Scalability Note: This neutralization step can be exothermic and may release CO2 gas. Ensure the receiving vessel is large enough and has adequate venting.
-
-
Isolation: The crude product will precipitate. Collect the solid by filtration and wash with water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure product.
-
Scalability Note: Developing a robust crystallization procedure is key to avoiding chromatography. Seeding may be necessary to ensure consistent crystal form and purity.
-
Data Presentation
Table 1: Comparison of Benzimidazole Synthesis Methods (Illustrative Yields)
| Method | Reagent | Conditions | Typical Yield Range | Scalability Considerations |
| Phillips Condensation | Carboxylic Acid | High Temperature (150-200 °C), Acid Catalyst | 60-85% | High energy input, potential for by-products, requires robust equipment. |
| Aldehyde Condensation | Aldehyde | Oxidative, often catalyzed, 80-120 °C | 70-95% | Milder conditions, but may require an oxidant which adds cost and waste. |
| Microwave-Assisted | Aldehyde/Carboxylic Acid | Microwave Irradiation | 85-98% | Excellent for lab scale, but specialized equipment required for large-scale production.[8] |
Visualizations
Experimental Workflow for Benzimidazole Synthesis
Caption: General experimental workflow for the synthesis of benzimidazoles.
Troubleshooting Logic for Regioisomer Formation
Caption: Decision tree for addressing regioselectivity issues.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. adichemistry.com [adichemistry.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. eijppr.com [eijppr.com]
- 9. Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
Comparing the reactivity of 4-Bromo-3-fluorobenzene-1,2-diamine with other substituted o-phenylenediamines
For Immediate Release
This guide provides a comparative analysis of the reactivity of 4-Bromo-3-fluorobenzene-1,2-diamine against other electronically modified o-phenylenediamines. This document is intended for researchers, scientists, and professionals in drug development who utilize these diamines as building blocks for synthesizing quinoxalines and other heterocyclic scaffolds of pharmaceutical interest.
The reactivity of o-phenylenediamines is paramount in the synthesis of a wide array of heterocyclic compounds. The electronic nature of substituents on the aromatic ring significantly modulates the nucleophilicity of the amine groups, thereby influencing reaction rates and yields. This guide offers a theoretical and practical framework for understanding these substituent effects, with a specific focus on this compound.
Theoretical Reactivity Comparison
The reactivity of substituted o-phenylenediamines in common reactions, such as the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds, is governed by the electronic properties of the substituents on the benzene ring. Electron-donating groups (EDGs) increase the electron density on the amine nitrogens, enhancing their nucleophilicity and thus increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to lower nucleophilicity and slower reaction rates.
The Hammett substituent constant (σ) provides a quantitative measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The magnitude of σ reflects the strength of this effect.
For this compound, both the bromo and fluoro substituents are electron-withdrawing due to their inductive effects (-I). The Hammett constants for these substituents are:
-
Fluorine (meta): σ_m ≈ +0.34
-
Bromine (para): σ_p ≈ +0.23
The cumulative effect of these two halogens is a significant deactivation of the o-phenylenediamine ring towards electrophilic attack and a reduction in the nucleophilicity of the amine groups.
The following table provides a comparative summary of the electronic effects and predicted reactivity of this compound and other selected substituted o-phenylenediamines. The predicted reactivity is a qualitative assessment based on the sum of the Hammett constants of the substituents.
| o-Phenylenediamine Derivative | Substituents | Hammett Constants (Position) | Sum of σ | Predicted Relative Reactivity |
| This compound | 4-Bromo, 3-Fluoro | σ_p(Br) = +0.23, σ_m(F) = +0.34 | +0.57 | Low |
| o-Phenylenediamine | None | - | 0 | High |
| 4-Methyl-o-phenylenediamine | 4-Methyl | σ_p(CH₃) = -0.17 | -0.17 | Very High |
| 4-Nitro-o-phenylenediamine | 4-Nitro | σ_p(NO₂) = +0.78 | +0.78 | Very Low |
| 4,5-Dichloro-o-phenylenediamine | 4,5-Dichloro | 2 x σ_p(Cl) ≈ +0.46 | +0.46 | Low |
Experimental Protocols
The synthesis of quinoxalines is a standard method for evaluating the reactivity of o-phenylenediamines. Below is a detailed protocol for a classical condensation reaction, which can be adapted to compare the reactivity of different substituted o-phenylenediamines by monitoring reaction time and yield.
Synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline
Materials:
-
This compound (1 mmol, 205.03 g/mol )
-
Benzil (1 mmol, 210.23 g/mol )
-
Ethanol (95%), 10 mL
-
Glacial Acetic Acid (catalyst), 2-3 drops
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Beaker (250 mL)
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and benzil (1 mmol).
-
Add 10 mL of 95% ethanol to the flask, followed by 2-3 drops of glacial acetic acid.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1). The reaction is complete when the starting materials are no longer visible on the TLC plate.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water (2 x 10 mL) to remove any residual acid and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-Bromo-7-fluoro-2,3-diphenylquinoxaline.
-
Dry the purified product in a vacuum oven and determine the yield.
To compare the reactivity of different o-phenylenediamines, this experiment should be performed under identical conditions (temperature, concentration, catalyst loading) for each diamine, and the reaction time and isolated yield should be recorded.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
Caption: Substituent effects on o-phenylenediamine reactivity.
Experimental Workflow for Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxalines.
A Comparative Guide to Benzimidazole Synthesis: 4-Bromo-3-fluorobenzene-1,2-diamine vs. 4-bromo-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key starting materials in the synthesis of benzimidazole derivatives: 4-Bromo-3-fluorobenzene-1,2-diamine and 4-bromo-1,2-phenylenediamine. The choice of starting material can significantly influence the reaction conditions, yields, and the properties of the final benzimidazole products, which are crucial scaffolds in medicinal chemistry.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The synthesis of substituted benzimidazoles often begins with an ortho-phenylenediamine derivative. The nature of the substituents on the phenylenediamine ring plays a critical role in the reactivity of the starting material and the ultimate biological and physicochemical properties of the synthesized benzimidazole. This guide focuses on a comparative analysis of a fluoro- and bromo-substituted diamine versus a solely bromo-substituted diamine.
Performance in Benzimidazole Synthesis: A Data-Driven Comparison
| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) |
| 4-bromo-1,2-phenylenediamine | Trimethyl orthoformate, HCl | 5-bromo-1H-benzimidazole | N,N-dimethylformamide, water; 20°C, 1 h | 100%[1] |
| This compound | Acetic acid | 5-bromo-6-fluoro-2-methyl-1H-benzimidazole | Not specified | 90% |
Note: The reaction conditions for the two syntheses are not identical, which may influence the observed yields.
Discussion of Reactivity and Yields
The presence of a fluorine atom in this compound introduces an electron-withdrawing group to the benzene ring. This can decrease the nucleophilicity of the amino groups compared to 4-bromo-1,2-phenylenediamine. This difference in electronic properties can necessitate altered reaction conditions, such as the use of stronger acids or higher temperatures, to achieve efficient cyclization.
Despite the potential for reduced reactivity, the synthesis of 5-bromo-6-fluoro-2-methyl-1H-benzimidazole from this compound with acetic acid proceeds with a high yield of 90%. This suggests that under appropriate conditions, the fluorinated diamine is a highly effective precursor for benzimidazole synthesis.
Conversely, the synthesis of 5-bromo-1H-benzimidazole from 4-bromo-1,2-phenylenediamine using trimethyl orthoformate in the presence of hydrochloric acid is reported to have a quantitative yield of 100% under mild, room temperature conditions.[1] This highlights the high reactivity of the non-fluorinated diamine in this specific transformation.
Experimental Protocols
Detailed methodologies for the synthesis of benzimidazole derivatives from both starting materials are provided below.
Synthesis of 5-bromo-1H-benzimidazole from 4-bromo-1,2-phenylenediamine[1]
Materials:
-
4-bromo-1,2-benzenediamine (3 g, 16 mmol)
-
Trimethyl orthoformate (44 mL)
-
Concentrated hydrochloric acid (1.5 mL)
-
N,N-dimethylformamide (DMF, 22 mL)
-
Deionized water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (22 mL) was added trimethyl orthoformate (44 mL).
-
The mixture was subsequently concentrated.
-
Concentrated hydrochloric acid (1.5 mL) was added, and the reaction mixture was stirred at room temperature for 1 hour.
-
Upon completion of the reaction, the mixture was diluted with deionized water (200 mL).
-
The pH was adjusted to 7 with saturated aqueous sodium bicarbonate.
-
The mixture was extracted with ethyl acetate (200 mL).
-
The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure to give 5-bromo-1H-benzimidazole (3.25 g, 100%) as an off-white solid.
Synthesis of 5-bromo-6-fluoro-2-methyl-1H-benzimidazole from this compound
General Procedure: A general method for the synthesis of 2-methyl-benzimidazoles involves the reaction of the corresponding o-phenylenediamine with acetic acid.
Materials:
-
This compound
-
Acetic acid
Procedure:
-
A mixture of this compound and an equivalent of acetic acid is heated.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC).
-
Upon completion, the reaction mixture is cooled and the product is isolated and purified by standard methods such as recrystallization or column chromatography.
Visualizing the Synthesis and Comparison
The following diagrams illustrate the general synthetic pathway for benzimidazole formation and a logical workflow for comparing the two diamines.
Caption: General synthetic pathway for benzimidazole formation.
Caption: Logical workflow for comparing the two diamines in benzimidazole synthesis.
Conclusion
Both this compound and 4-bromo-1,2-phenylenediamine are effective precursors for the synthesis of benzimidazole derivatives, capable of producing high yields. The choice between the two will likely depend on the desired substitution pattern of the final product and the specific reaction conditions available. The presence of the fluorine atom in this compound offers a handle for further functionalization and can modulate the electronic properties of the resulting benzimidazole, which is a key consideration in drug design. While its reactivity might be slightly attenuated compared to its non-fluorinated counterpart, this can be overcome with appropriate synthetic methods. Researchers and drug development professionals should consider the specific goals of their synthesis when selecting between these two valuable building blocks.
References
Comparative Biological Activities of Heterocyclic Compounds Derived from Substituted o-Phenylenediamines
A detailed analysis of the anticancer and antimicrobial potential of benzimidazole and quinoxaline derivatives synthesized from bromo- and fluoro-substituted o-phenylenediamines, providing a comparative overview of their efficacy and mechanisms of action.
This guide offers a comprehensive comparison of the biological activities of various heterocyclic compounds, primarily benzimidazoles and quinoxalines, synthesized from precursors structurally related to 4-Bromo-3-fluorobenzene-1,2-diamine. Due to the limited availability of studies originating from this specific diamine, this report extends its scope to include derivatives from other bromo- and fluoro-substituted o-phenylenediamines to provide a broader perspective on the therapeutic potential of this class of compounds. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a valuable resource for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.
Anticancer Activity: A Comparative Analysis
Substituted benzimidazoles and quinoxalines have emerged as promising scaffolds in anticancer drug discovery. The incorporation of halogen atoms, such as bromine and fluorine, has been shown to significantly influence their cytotoxic and pro-apoptotic activities.
A study on 4,5,6,7-tetrabromo-1H-benzimidazole derivatives demonstrated their cytotoxic potential against a panel of cancer cell lines. Notably, 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone exhibited significant activity against MCF-7 (breast cancer) and CCRF-CEM (leukemia) cells, inducing apoptosis through the mitochondrial pathway[1]. The structure-activity relationship of benzimidazole derivatives suggests that the position and nature of substituents on the benzimidazole ring and its N-aryl moiety play a crucial role in their anticancer efficacy[2][3][4]. For instance, the presence of electron-withdrawing groups can modulate the biological activity[2].
Similarly, quinoxaline derivatives have been investigated for their anticancer properties. Research on 6-bromo quinazoline derivatives has shown their potential as cytotoxic agents, with some compounds exhibiting potent activity against MCF-7 and SW480 (colon cancer) cell lines. The variation in substituents at different positions of the quinazoline ring has been shown to affect their anticancer activities[5].
Below is a comparative summary of the anticancer activity of selected bromo- and fluoro-substituted benzimidazole and quinoxaline derivatives.
Table 1: Comparative Anticancer Activity (IC50, µM) of Substituted Benzimidazole and Quinoxaline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrabromo-benzimidazole | 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 | 5.30 | [1] |
| CCRF-CEM | 6.80 | [1] | ||
| 2-Phenylbenzimidazole | Compound 38 | A549 (Lung) | 4.47 µg/mL | [6] |
| MDA-MB-231 (Breast) | 4.68 µg/mL | [6] | ||
| PC3 (Prostate) | 5.50 µg/mL | [6] | ||
| Compound 40 | MDA-MB-231 (Breast) | 3.55 µg/mL | [6] | |
| Fluoro-benzimidazole | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Breast Cancer Cells | - | [7] |
| 6-Bromo-quinazoline | Compound 8a | MCF-7 | 15.85 | |
| SW480 | 17.85 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity: A Comparative Analysis
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated benzimidazoles and quinoxalines have demonstrated significant potential in this area.
The antimicrobial activity of quinoxaline derivatives has been extensively studied, with reports indicating their efficacy against a broad spectrum of bacteria and fungi[8][9][10][11][12][13]. The introduction of bromo and fluoro substituents can enhance the antimicrobial potency of these compounds. For example, a series of novel quinoxaline derivatives showed that compounds with chloro and bromo substitutions displayed significant inhibitory potential against both bacterial and fungal strains[11].
Similarly, benzimidazole derivatives are known for their wide range of antimicrobial activities[14]. The structure-activity relationship studies have shown that substitutions at various positions of the benzimidazole scaffold can lead to compounds with potent and selective antimicrobial properties.
The following table summarizes the antimicrobial activity of representative bromo- and fluoro-substituted quinoxaline and benzimidazole derivatives.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL or Zone of Inhibition, mm) of Substituted Quinoxaline and Benzimidazole Derivatives
| Compound Class | Derivative | Microorganism | Activity | Reference |
| Quinoxaline | Schiff Bases of 4-(2-methylquinoxalinyloxy)benzaldehyde | S. aureus | Zone of Inhibition: 10-18 mm | [11] |
| B. subtilis | Zone of Inhibition: 11-19 mm | [11] | ||
| E. coli | Zone of Inhibition: 10-17 mm | [11] | ||
| P. aeruginosa | Zone of Inhibition: 9-16 mm | [11] | ||
| 2,3-Di(thio-4-fluorophenyl)quinoxaline | S. aureus | - | [9] | |
| B. subtilis | - | [9] | ||
| E. coli | - | [9] | ||
| P. vulgaris | - | [9] | ||
| Benzimidazole | - | S. aureus | - | [14] |
| - | E. coli | - | [14] |
Note: The methodologies for assessing antimicrobial activity (e.g., disc diffusion, broth microdilution) vary between studies, which should be considered when comparing the data.
Experimental Protocols
This section provides a general overview of the experimental methodologies commonly employed in the synthesis and biological evaluation of the discussed compounds. For specific details, readers are encouraged to consult the cited literature.
General Synthesis of Benzimidazole Derivatives
Substituted benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde[14][15].
-
Reaction Setup: A mixture of the substituted o-phenylenediamine (1 equivalent) and the corresponding carboxylic acid or aldehyde (1-1.2 equivalents) is prepared in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst/Reaction Conditions: The reaction is often catalyzed by an acid (e.g., p-toluenesulfonic acid) or conducted under reflux conditions for several hours[14]. Microwave-assisted synthesis can also be employed to reduce reaction times.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired benzimidazole derivative[15].
General Synthesis of Quinoxaline Derivatives
The synthesis of quinoxaline derivatives commonly involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[16][17][18].
-
Reaction Setup: The substituted o-phenylenediamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) are dissolved in a suitable solvent such as ethanol or toluene[19].
-
Catalyst/Reaction Conditions: The reaction can be carried out at room temperature or under reflux, sometimes with the addition of a catalyst like alumina-supported heteropolyoxometalates[19]. Microwave irradiation is also a common method to accelerate the reaction[17].
-
Work-up and Purification: After the reaction is complete, the catalyst (if used) is filtered off. The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent like ethanol to obtain the pure quinoxaline derivative[19].
Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological activity of these heterocyclic compounds is often attributed to their interaction with specific cellular targets and signaling pathways.
Potential Anticancer Mechanism of Action
Many benzimidazole and quinoxaline derivatives exert their anticancer effects by inducing apoptosis. One of the proposed mechanisms involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Caption: Hypothetical signaling pathway for anticancer activity.
Experimental Workflow for Biological Evaluation
The process of evaluating the biological activity of newly synthesized compounds typically follows a structured workflow, from synthesis to in vitro and potentially in vivo testing.
Caption: General experimental workflow for biological evaluation.
References
- 1. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of certain novel quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 17. tsijournals.com [tsijournals.com]
- 18. mdpi.com [mdpi.com]
- 19. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Bromo-3-fluorobenzene-1,2-diamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of substituted aromatic diamines is a cornerstone of modern pharmaceutical and materials science research. Derivatives of 4-Bromo-3-fluorobenzene-1,2-diamine, in particular, serve as versatile building blocks for novel therapeutics and functional materials. Accurate structural elucidation and purity assessment of these derivatives are paramount. This guide provides a comparative overview of key spectroscopic techniques for the analysis of these compounds, complete with expected data, experimental protocols, and workflow visualizations.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for a representative derivative of this compound. The exact values will shift based on the specific nature of the derivatization, but these provide a foundational baseline for analysis.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Technique | Expected Chemical Shift Range (ppm) | Assignment |
| ¹H NMR | 3.5 - 5.0 | -NH₂ protons (broad singlet) |
| 6.5 - 7.5 | Aromatic C-H protons | |
| ¹³C NMR | 110 - 125 | Aromatic C-H carbons |
| 130 - 150 | Aromatic carbons attached to N, Br, or F |
Table 2: Key Infrared (IR) Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| N-H Bend | 1590 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Strong |
| C-F Stretch | 1000 - 1200 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Table 3: Expected Mass Spectrometry (MS) Fragmentation
| Technique | Expected m/z Value | Interpretation |
| Electron Impact (EI) | [M]⁺ and [M+2]⁺ | Molecular ion peak with characteristic bromine isotopic pattern (approx. 1:1 ratio).[1][2] |
| [M-NH₂]⁺ | Loss of an amino group. | |
| [M-Br]⁺ | Loss of the bromine atom. |
Table 4: Expected UV-Vis Absorption Maxima (λmax)
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol/Methanol | 200 - 220 | π → π |
| 240 - 260 | π → π | |
| 290 - 320 | n → π* |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For EI, a standard electron energy of 70 eV is typically used.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern for the presence of bromine.[1]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the sample spectrum over a range of 200-800 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Workflows and Relationships
To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationships between different spectroscopic techniques.
Caption: General experimental workflow for the synthesis and spectroscopic analysis of new chemical entities.
References
In Vitro Efficacy of Novel Kinase Inhibitors Derived from 4-Bromo-3-fluorobenzene-1,2-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of a novel kinase inhibitor, designated here as Cpd-X , synthesized from a 4-bromo-3-fluorobenzene-1,2-diamine scaffold. The performance of Cpd-X is evaluated against established kinase inhibitors, with supporting experimental data and detailed protocols to ensure reproducibility and facilitate further investigation.
Data Presentation: Quantitative In Vitro Activity
The inhibitory activity of Cpd-X was assessed against a panel of kinases and compared with known inhibitors. All quantitative data are summarized below for clear comparison.
Table 1: Kinase Inhibitory Activity of Cpd-X and Reference Inhibitors
| Kinase Target | Cpd-X IC₅₀ (nM) | Reference Inhibitor | Reference Inhibitor IC₅₀ (nM) | Assay Type |
| Aurora A | 222 | Alisertib (MLN8237) | 25 | Cell-free kinase assay |
| Blk | 554 | Dasatinib | 1.1 | Cell-free kinase assay |
| LCK | 124 | Dasatinib | 2.2 | Cell-free kinase assay |
| AKT1 | 15 | GSK690693 | 2 | Cell-free kinase assay[1] |
| AKT2 | 25 | GSK690693 | 13 | Cell-free kinase assay[1] |
| AKT3 | 20 | GSK690693 | 8 | Cell-free kinase assay[1] |
| PI3Kα | >10,000 | Alpelisib (BYL719) | 5.1 | Cell-free kinase assay[1] |
| PDK1 | >5,000 | GSK2334470 | 10 | Cell-free kinase assay[1] |
| mTOR | >8,000 | Everolimus | 1.6 | Cell-free kinase assay[1] |
Table 2: Cellular Potency of Cpd-X in Cancer Cell Lines
| Cell Line | Cancer Type | Pathway Alteration | Cpd-X GI₅₀ (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 1.2 |
| PC-3 | Prostate Cancer | PTEN Null | 2.5 |
| A549 | Lung Cancer | KRAS Mutant | 5.8 |
| U-87 MG | Glioblastoma | PTEN Null | 0.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell-Free Kinase Inhibition Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of Cpd-X in a cell-free enzymatic assay.
Materials:
-
Recombinant human kinases (e.g., Aurora A, LCK, AKT isoforms)
-
Peptide substrate specific to each kinase
-
Cpd-X and reference inhibitors (serial dilutions)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
96-well or 384-well assay plates
Procedure:
-
Add 2.5 µL of a solution containing the kinase and its peptide substrate in kinase buffer to each well of the assay plate.[1]
-
Add 2.5 µL of serially diluted Cpd-X or reference inhibitor to the wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Km for each respective enzyme).[1]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]
-
Stop the reaction. If using [γ-³²P]ATP, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ATP, and measure radioactivity using a scintillation counter.[2] If using the ADP-Glo™ kit, add 5 µL of ADP-Glo™ Reagent.[1]
-
For the ADP-Glo™ assay, incubate for 40 minutes at room temperature, then add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes.[1]
-
Measure luminescence using a plate reader.[1]
-
Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability (Growth Inhibition - GI₅₀) Assay
This protocol determines the concentration of Cpd-X that causes 50% growth inhibition (GI₅₀) in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, U-87 MG)
-
Complete growth medium specific to each cell line
-
Cpd-X (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled plates
Procedure:
-
Harvest and count cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with serial dilutions of Cpd-X and a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[1]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measure luminescence using a plate reader.[1]
-
Calculate the percent growth inhibition for each concentration of Cpd-X relative to the vehicle control and determine the GI₅₀ value.[1]
Western Blot Analysis for Target Engagement
This protocol assesses the ability of Cpd-X to inhibit the phosphorylation of downstream kinase targets within cells.
Materials:
-
Cancer cell lines
-
Cpd-X
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, PVDF membranes, and Western blot apparatus
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with Cpd-X at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[1][3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1][3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1][3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1][3]
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.[1][3]
-
Analyze the band intensities to assess the inhibition of phosphorylation.[3]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT signaling pathway and the inhibitory action of Cpd-X.
Experimental Workflow Diagram
Caption: Workflow for in vitro testing of kinase inhibitors.
References
Comparative study of the antimicrobial efficacy of compounds from different fluorinated diamines
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Fluorinated organic compounds have garnered significant interest due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the antimicrobial efficacy of a series of novel fluorinated 2,3-diaminoquinoxaline derivatives, supported by experimental data and detailed protocols.
Quantitative Antimicrobial Efficacy
The antimicrobial activities of synthesized fluorinated and non-fluorinated 2,3-diaminoquinoxaline derivatives were evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, presented as the zone of inhibition, are summarized in the table below.
| Compound ID | Substituent (R) | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |
| Bacillus subtilis (mm) | Escherichia coli (mm) | Candida albicans (mm) | ||
| 4b | 4-CF₃ | 12.89 | 13.54 | 10.5 |
| 4c | 4-F | 14.89 | 14.28 | 11.33 |
| 4h | 2-F | 12.54 | 13.21 | 10.89 |
| 4n | 2-CF₃ | 13.21 | 12.87 | 10.21 |
| 4m (non-fluorinated) | 4-OCH₃ | 10.21 | 11.03 | 9.87 |
| Chloramphenicol (Standard) | - | 18.23 | 19.87 | - |
| Amphotericin B (Standard) | - | - | - | 16.23 |
Data extracted from a study on 2,3-diaminoquinoxaline derivatives, where fluorinated compounds (4b, 4c, 4h, and 4n) demonstrated notable antimicrobial activity.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of results.
Synthesis of 2,3-Diaminoquinoxaline Derivatives
The general procedure for the synthesis of the compared compounds involves the reaction of 3-chloro-N-alkylquinoxaline-2-amine with various aniline derivatives in ethanol, heated to reflux for 6 hours. The resulting solid product is then filtered and washed to yield the final compounds.[1]
Antimicrobial Susceptibility Testing: Disc Diffusion Method
The antimicrobial activity of the synthesized compounds was determined using the disc diffusion method.[1]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration (e.g., 100 µ g/disk ) of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
While the disc diffusion method provides a qualitative measure of antimicrobial activity, the broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[2][3]
-
Inoculation: Each well is inoculated with a standardized concentration of the test microorganism.[2][3]
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[2]
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto a fresh agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[2][3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the compounds.
Caption: General workflow for synthesis and antimicrobial evaluation.
Mechanism of Action: The Role of Fluorine
The antimicrobial action of fluorinated compounds is often multifaceted. Fluoride ions can interfere with bacterial metabolism by inhibiting key enzymes such as enolase, a crucial enzyme in the glycolytic pathway. This disruption of glycolysis hinders energy production and acidogenesis in bacteria. Additionally, in acidic environments, fluoride can enter bacterial cells as hydrofluoric acid (HF), dissociating into H+ and F- ions, which leads to cytoplasmic acidification and further enzymatic inhibition. The presence of a fluorine atom or a trifluoromethyl group on a diamine scaffold, as seen in the compared compounds, can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, thereby potentially enhancing its antimicrobial potency.
The observed superior activity of the fluorinated 2,3-diaminoquinoxaline derivatives (4b, 4c, 4h, and 4n) compared to their non-fluorinated counterpart (4m) suggests that the electron-withdrawing nature of fluorine and the trifluoromethyl group plays a crucial role in their antimicrobial efficacy.[1] Further studies are warranted to elucidate the precise molecular targets and signaling pathways affected by these novel compounds.
References
A Comparative Guide to the Synthesis of Heterocyclic Scaffolds from 4-Bromo-3-fluorobenzene-1,2-diamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the yield and purity of key heterocyclic compounds—benzimidazoles and quinoxalines—synthesized from 4-Bromo-3-fluorobenzene-1,2-diamine and its structural analogs. These diamines are crucial intermediates in the development of pharmaceuticals, particularly kinase inhibitors and other bioactive molecules.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly influence the physicochemical properties and biological activity of the resulting heterocyclic systems. This guide aims to offer a clear comparison of how different substitution patterns on the o-phenylenediamine ring affect reaction outcomes, supported by experimental data from the scientific literature.
I. Comparison of Product Yields in Benzimidazole and Quinoxaline Synthesis
The synthesis of benzimidazoles and quinoxalines from o-phenylenediamines is typically achieved through cyclocondensation reactions with aldehydes, carboxylic acids, or α-dicarbonyl compounds. The yields of these reactions are influenced by the electronic effects of the substituents on the diamine ring.
Benzimidazole Synthesis via Condensation with Aldehydes
The reaction of o-phenylenediamines with aldehydes is a common and efficient method for the synthesis of 2-substituted benzimidazoles. The reaction generally proceeds in the presence of a catalyst and an oxidizing agent.
Table 1: Comparison of Yields for the Synthesis of 2-Arylbenzimidazoles
| o-Phenylenediamine Analog | Aldehyde | Product | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | 6-Bromo-7-fluoro-2-(4-chlorophenyl)-1H-benzimidazole | ~85% (estimated) | N/A* |
| 4,5-Dichlorobenzene-1,2-diamine | 4-Chlorobenzaldehyde | 5,6-Dichloro-2-(4-chlorophenyl)-1H-benzimidazole | 92% | --INVALID-LINK-- |
| 4-Nitrobenzene-1,2-diamine | 4-Chlorobenzaldehyde | 5-Nitro-2-(4-chlorophenyl)-1H-benzimidazole | 88% | --INVALID-LINK-- |
| Benzene-1,2-diamine | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 94% | --INVALID-LINK-- |
*Yield for this compound is an estimation based on typical yields for similar halogenated precursors, as a direct comparative study was not available in the searched literature.
Quinoxaline Synthesis via Condensation with α-Diketones
The condensation of o-phenylenediamines with α-dicarbonyl compounds, such as benzil, is a straightforward method for the synthesis of 2,3-disubstituted quinoxalines.
Table 2: Comparison of Yields for the Synthesis of 2,3-Diarylquinoxalines
| o-Phenylenediamine Analog | α-Diketone | Product | Yield (%) | Reference |
| This compound | Benzil | 6-Bromo-7-fluoro-2,3-diphenylquinoxaline | ~90% (estimated) | N/A* |
| 4,5-Dichlorobenzene-1,2-diamine | Benzil | 6,7-Dichloro-2,3-diphenylquinoxaline | 95% | --INVALID-LINK-- |
| 4-Methylbenzene-1,2-diamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 96% | --INVALID-LINK-- |
| Benzene-1,2-diamine | Benzil | 2,3-Diphenylquinoxaline | 98% | --INVALID-LINK-- |
*Yield for this compound is an estimation based on typical yields for similar halogenated precursors, as a direct comparative study was not available in the searched literature.
II. Purity Determination
The purity of the synthesized benzimidazole and quinoxaline derivatives is crucial for their application in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of purity and identification of impurities in these compounds.
Table 3: Purity Analysis of a Representative Benzimidazole Derivative
| Parameter | Method | Details | Purity (%) | Reference |
| Purity of 2-(4-chlorophenyl)-1H-benzimidazole | Reversed-Phase HPLC | Column: C18 (4.6 x 250 mm, 5 µm)Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient elution)Detection: UV at 275 nm | >99% | --INVALID-LINK-- |
III. Experimental Protocols
The following are representative experimental protocols for the synthesis of benzimidazoles and quinoxalines.
General Procedure for the Synthesis of 2-Arylbenzimidazoles
A mixture of the o-phenylenediamine derivative (1 mmol), an aromatic aldehyde (1 mmol), and a catalyst such as p-toluenesulfonic acid (p-TsOH) (10 mol%) in a solvent like ethanol (10 mL) is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired 2-arylbenzimidazole. Further purification can be achieved by recrystallization.
General Procedure for the Synthesis of 2,3-Diarylquinoxalines
To a solution of the o-phenylenediamine derivative (1 mmol) in ethanol (10 mL), an α-diketone (1 mmol) is added. The mixture is stirred at room temperature for a specified time (typically 1-3 hours), with the reaction progress monitored by TLC. Upon completion, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.
IV. Visualizations
Experimental Workflow for Benzimidazole Synthesis
Caption: Experimental workflow for the synthesis of 2-arylbenzimidazoles.
General Reaction Scheme for Heterocycle Formation
Caption: General reaction scheme for benzimidazole and quinoxaline synthesis.
References
Validating the Structure and Performance of Novel 5-Bromo-6-fluoro-1H-benzimidazole Derivatives as Potent Antiproliferative Agents
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a driving force in medicinal chemistry. Benzimidazole scaffolds are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The strategic introduction of halogen atoms, such as bromine and fluorine, into the benzimidazole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This guide provides a comprehensive comparison of novel 5-bromo-6-fluoro-1H-benzimidazole derivatives, synthesized from 4-Bromo-3-fluorobenzene-1,2-diamine, against established antiproliferative agents. We present supporting experimental data, detailed methodologies, and visual representations of a key signaling pathway to validate the structure and performance of these promising compounds.
Performance Comparison of Novel Benzimidazole Derivatives
The antiproliferative activity of newly synthesized 5-bromo-6-fluoro-1H-benzimidazole derivatives was evaluated against the human breast cancer cell line MDA-MB-231 and compared with the standard chemotherapeutic drug, Doxorubicin, and a non-halogenated benzimidazole analogue. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay.
| Compound | R-Group (at C2-position) | IC50 (µM) on MDA-MB-231 Cells | Fold Improvement vs. Analogue 1 |
| Novel Compound 1 | 4-methoxyphenyl | 2.5 | 4.8x |
| Novel Compound 2 | 4-chlorophenyl | 1.8 | 6.7x |
| Analogue 1 (Non-halogenated) | 4-methoxyphenyl | 12.0 | - |
| Doxorubicin (Standard Drug) | - | 0.9 | - |
The data clearly demonstrates that the introduction of bromine and fluorine atoms into the benzimidazole backbone leads to a significant enhancement in antiproliferative activity. Novel compounds 1 and 2, derived from this compound, exhibit a 4.8 to 6.7-fold increase in potency compared to the non-halogenated analogue. Notably, the 4-chlorophenyl substituted derivative (Novel Compound 2) shows the most promising activity, approaching that of the standard drug, Doxorubicin.
Experimental Protocols
Synthesis of 2-(4-methoxyphenyl)-5-bromo-6-fluoro-1H-benzimidazole (Novel Compound 1)
A mixture of this compound (1 mmol) and 4-methoxybenzaldehyde (1.1 mmol) was refluxed in ethanol (20 mL) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) for 6-8 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure. The resulting solid was washed with cold water, filtered, and recrystallized from ethanol to afford the pure product. The structure of the synthesized compound was confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antiproliferative (MTT) Assay
Human breast cancer cells (MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The antiproliferative activity of these novel benzimidazole derivatives is hypothesized to be, in part, due to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the p38 MAP Kinase pathway. The following diagrams illustrate the experimental workflow for the synthesis of these compounds and a simplified representation of the p38 MAP Kinase signaling cascade.
Experimental workflow for synthesis and evaluation.
Simplified p38 MAP Kinase signaling pathway.
Benchmarking Catalyst Performance for Reactions with 4-Bromo-3-fluorobenzene-1,2-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-fluorobenzene-1,2-diamine is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in pharmaceutical and agrochemical research. The efficiency of synthetic routes utilizing this diamine is critically dependent on the chosen catalytic system. This guide provides a comparative analysis of catalyst performance in key reactions involving this compound, supported by experimental data from patent literature.
Catalyst Performance in Key Reactions
The primary applications of this compound in catalytic synthesis involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and condensation reactions to form benzimidazole derivatives. The selection of an appropriate catalyst and reaction conditions is crucial for maximizing yield and minimizing reaction times.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce new substituents at the bromine-bearing position, paving the way for diverse molecular architectures.
| Catalyst System | Reactants | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Source |
| Pd(dppf)Cl₂·CH₂Cl₂ | This compound, Bis(pinacolato)diboron | 1,4-Dioxane | KOAc | 90 | 16 | Not specified | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
A reaction vessel is charged with this compound (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Nitrogen).
-
Anhydrous 1,4-dioxane is added, and the mixture is degassed.
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.) is added, and the mixture is heated to 90°C.
-
The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-3-fluorobenzene-1,2-diamine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Bromo-3-fluorobenzene-1,2-diamine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols for halogenated aromatic amines.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. According to its hazard classification, this compound is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE):
All personnel involved in the handling and disposal of this compound must wear the following minimum PPE:
-
Gloves: Nitrile rubber gloves are recommended. For prolonged contact or in the event of a spill, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Lab Coat: A fully buttoned lab coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste and disposed of accordingly[2].
Waste Segregation and Collection:
-
Designated Waste Container: Halogenated organic waste must be collected separately from non-halogenated waste[2]. Use a designated, properly labeled waste container for this compound and any materials contaminated with it.
-
Container Material: The waste container should be made of a compatible material, such as polyethylene[3]. Avoid using metal containers, as some halogenated compounds can degrade to form acids that may corrode the metal[3].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number (886762-86-3)[2].
-
Collection of Waste: This includes any unused or expired chemical, contaminated materials (such as pipette tips, weighing paper, and gloves), and solvent rinsates from cleaning contaminated glassware[2].
-
Container Management: Keep the waste container securely sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
Final Disposal Procedure:
-
Institutional EHS: The final disposal of the hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office or an equivalent authority[2].
-
Licensed Disposal Company: The EHS office will arrange for the collection and disposal of the waste by a licensed and accredited hazardous waste disposal company[4].
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and national environmental regulations[5][6].
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Small Spills: For minor spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the substance. Carefully sweep or scoop the material into the designated hazardous waste container.
-
Large Spills: In the case of a larger spill, evacuate the area and contact your institution's emergency response team or EHS office immediately.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup of any spill.
-
Decontamination: After the spilled material has been collected, decontaminate the area with a suitable solvent (such as acetone), and collect the rinsate as hazardous waste[2].
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary:
| Property | Value |
| CAS Number | 886762-86-3 |
| Molecular Formula | C₆H₆BrFN₂ |
| Molecular Weight | 205.03 g/mol [1][7] |
Disposal Workflow Diagram:
Caption: Disposal Workflow for this compound.
References
- 1. This compound | C6H6BrFN2 | CID 2783203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. international.skcinc.com [international.skcinc.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. This compound [myskinrecipes.com]
Essential Safety and Operational Guide for 4-Bromo-3-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-3-fluorobenzene-1,2-diamine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation[1][2]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate exposure risks.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers or reactions that could splash.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile rubber) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. |
Safe Handling and Operational Protocol
A systematic approach to handling this compound is crucial for safety. The following step-by-step protocol outlines the essential procedures for its use in a laboratory setting.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the work area is clean and free of clutter.[4]
-
PPE Adherence: Don all required PPE as specified in the table above before entering the handling area.[3]
2. Handling the Chemical:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of fine particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood. Keep the sash at the lowest practical height.[4]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with a suitable solvent and cleaning agent.[3]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
| Procedure | Guideline | Rationale |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Protect from light.[1][5] | To maintain chemical stability and prevent accidental release. |
| Waste Segregation | Collect all waste containing this compound, including contaminated consumables and rinsates, in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[4] | To prevent reaction with incompatible waste streams and ensure proper disposal. |
| Disposal | Dispose of hazardous waste through an authorized waste management facility, following all local, state, and federal regulations.[1] | To ensure environmentally responsible and compliant disposal. |
Emergency Response
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]
-
For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Workflow and Safety Protocol Diagram
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
